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  • Product: trans-3-Methyl-2-pentene
  • CAS: 616-12-6

Core Science & Biosynthesis

Foundational

molecular structure and formula of trans-3-Methyl-2-pentene

Title: trans-3-Methyl-2-pentene: Structural Elucidation, Physicochemical Profile, and Synthetic Pathways[1] Executive Summary trans-3-Methyl-2-pentene (CAS: 616-12-6), formally designated as (E)-3-methylpent-2-ene , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: trans-3-Methyl-2-pentene: Structural Elucidation, Physicochemical Profile, and Synthetic Pathways[1]

Executive Summary trans-3-Methyl-2-pentene (CAS: 616-12-6), formally designated as (E)-3-methylpent-2-ene , is a trisubstituted alkene serving as a critical intermediate in the synthesis of agrochemicals and fragrance compounds.[1] Its thermodynamic stability, governed by the Zaitsev rule, and its specific stereochemical configuration make it a model substrate for studying electrophilic additions and polymerization mechanisms.[1] This technical guide provides a comprehensive analysis of its molecular architecture, spectroscopic signature, and industrial synthesis, designed for researchers in organic chemistry and process development.[1]

Molecular Identity & Stereochemistry[1]

The nomenclature "trans" in trisubstituted alkenes can be ambiguous; therefore, the IUPAC (E)/(Z) system is the definitive standard. For 3-methyl-2-pentene, the stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 84.16 g/mol [1][3]

  • IUPAC Name: (E)-3-methylpent-2-ene

Stereochemical Assignment (CIP Rules)

The "trans" isomer corresponds to the (E) configuration, where the highest priority groups on each carbon of the double bond are on opposite sides.

  • At C2: The Methyl group (

    
    ) has higher priority than Hydrogen (
    
    
    
    ).[1]
  • At C3: The Ethyl group (

    
    ) has higher priority than the Methyl group (
    
    
    
    ).[1]
  • Configuration: In the (E)-isomer, the high-priority C2-Methyl and C3-Ethyl groups are on opposite sides of the

    
    -bond plane.
    

Stereochemistry cluster_0 Cahn-Ingold-Prelog Priorities C2 C2 Carbon C2_High Methyl (-CH3) (High Priority) C2->C2_High C2_Low Hydrogen (-H) (Low Priority) C2->C2_Low C3 C3 Carbon C3_High Ethyl (-CH2CH3) (High Priority) C3->C3_High C3_Low Methyl (-CH3) (Low Priority) C3->C3_Low Result (E)-Configuration (High Priority Groups Opposite) C2_High->Result Trans to C3_High->Result

Figure 1: Stereochemical assignment logic for (E)-3-methylpent-2-ene based on CIP priority rules.

Physicochemical Profile

The following data represents the standard physicochemical properties for high-purity (>98%) samples.

PropertyValueUnitConditions
Boiling Point 70 – 72°C760 mmHg
Density 0.696g/mL20 °C
Refractive Index (

)
1.405-20 °C
Flash Point -7°CClosed Cup
Physical State Liquid-STP
Solubility Immiscible-Water
Solubility Miscible-Ethanol, Ether

Data aggregated from Sigma-Aldrich and NIST databases [1, 2].

Spectroscopic Characterization

Accurate identification relies on distinct NMR splitting patterns and Mass Spectrometry fragmentation.[1]

Proton NMR ( H-NMR)

The spectrum displays characteristic splitting due to the trisubstituted nature of the double bond.

  • 
     5.17 ppm (1H, q):  The vinylic proton at C2.[1] It appears as a quartet due to coupling with the C2-methyl group (
    
    
    
    Hz).
  • 
     1.92 ppm (2H, q):  The methylene protons of the ethyl group at C4.[1]
    
  • 
     1.53 ppm (3H, s):  The methyl group attached directly to the double bond at C3.[1] It appears as a singlet (or finely split) due to lack of vicinal protons.[1]
    
  • 
     1.48 ppm (3H, d):  The methyl group at C1, coupled to the vinylic proton.[1]
    
  • 
     0.97 ppm (3H, t):  The terminal methyl of the ethyl group.[1]
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 84.[1]
    
  • Base Peak: m/z 69.[1] This corresponds to the loss of a methyl group (

    
    ), forming a stable allylic cation.[1]
    
  • Fragment m/z 55: Corresponds to

    
    .[1]
    

Synthetic Methodologies

The primary industrial and laboratory synthesis involves the acid-catalyzed dehydration of alcohols. This process is governed by Zaitsev’s Rule , which predicts the formation of the most substituted alkene as the major product.[4]

Protocol: Acid-Catalyzed Dehydration

Precursor: 3-methyl-2-pentanol or 3-methyl-3-pentanol.[1] Catalyst: Sulfuric Acid (


) or Phosphoric Acid (

).[1]

Reaction Mechanism:

  • Protonation: The hydroxyl group accepts a proton to form an alkyloxonium ion (good leaving group).[1]

  • Carbocation Formation: Loss of water generates a secondary or tertiary carbocation.[1]

  • Rearrangement (1,2-Hydride Shift): If a secondary carbocation forms (from 3-methyl-2-pentanol), a hydride shift occurs to form the more stable tertiary carbocation.[1]

  • Elimination: A base (water or bisulfate) removes a

    
    -proton to form the double bond.[1] The (E)-isomer is thermodynamically favored over the (Z)-isomer due to reduced steric strain.
    

DehydrationMechanism Substrate 3-Methyl-2-pentanol Protonation Protonation (-OH -> -OH2+) Substrate->Protonation + H+ Carbocation 2° Carbocation Intermediate Protonation->Carbocation - H2O Shift 1,2-Hydride Shift Carbocation->Shift TertCarbocation 3° Carbocation (Stable) Shift->TertCarbocation Elimination Zaitsev Elimination (-H+) TertCarbocation->Elimination Product (E)-3-Methyl-2-pentene (Major Product) Elimination->Product Thermodynamic Control

Figure 2: Mechanistic pathway for the synthesis of (E)-3-methyl-2-pentene via acid-catalyzed dehydration.

Applications in Drug Development & Synthesis

While 3-methyl-2-pentene is rarely a final pharmaceutical active ingredient (API), it serves as a vital isostere precursor and synthetic building block .[1]

  • Fragrance & Pheromone Synthesis: It is a precursor for Iso E Super analogs and various ketone fragrances.[1] The alkene functionality allows for selective oxidation to form 3-methyl-3-penten-2-one, a key intermediate in perfumery [3].[1]

  • Agrochemical Intermediates: Used in the synthesis of 2-ethyl-2-methylbutanoic acid, a core scaffold for specific classes of herbicides.[1][5] The steric bulk of the branched chain provides resistance to metabolic degradation in plant systems [4].

  • Bioisosteric Modeling: In medicinal chemistry, the gem-dimethyl and ethyl groupings serve as lipophilic probes.[1] Researchers use this olefin to introduce branched alkyl chains into scaffolds to optimize LogP (lipophilicity) and membrane permeability.[1]

References

  • Sigma-Aldrich. trans-3-Methyl-2-pentene Product Specification & MSDS. Link[1]

  • National Institute of Standards and Technology (NIST). 3-Methyl-2-pentene Mass Spectrum and Retention Indices. Link

  • Li, L. et al. (2020).[1][6] Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis. ResearchGate. Link

  • PubChem. Compound Summary: (E)-3-Methylpent-2-ene.[1][7] National Library of Medicine.[1] Link

Sources

Exploratory

Comprehensive Spectroscopic Profiling of trans-3-Methyl-2-pentene: A Reference Guide for Structural Validation

Executive Summary & Structural Logic trans-3-Methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene; CAS: 616-12-6) represents a fundamental trisubstituted alkene often utilized as a monomer in polymerization or a standard in g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

trans-3-Methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene; CAS: 616-12-6) represents a fundamental trisubstituted alkene often utilized as a monomer in polymerization or a standard in gas chromatography. Its structural validation requires a multi-modal spectroscopic approach to distinguish it from its geometric isomer, (Z)-3-methyl-2-pentene, and its constitutional isomers (e.g., 2-ethyl-1-butene).[1]

This guide synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data into a cohesive validation protocol. The "trans" designation in common nomenclature refers to the relationship of the main carbon chain, corresponding to the (E)-configuration , where the high-priority groups (methyl at C2 and ethyl at C3) are on opposite sides of the double bond.[1]

Structural Validation Workflow

The following decision tree outlines the logical progression for confirming identity and stereochemistry.

ValidationLogic Sample Unknown C6H12 Sample MS GC-MS (EI) Sample->MS Determine MW (84) & Frag Pattern IR FT-IR (Neat) MS->IR Confirm Alkene (No C=O, O-H) NMR_1H 1H NMR IR->NMR_1H Connectivity Check NOE 1D NOE / NOESY NMR_1H->NOE Stereochem (E vs Z) Result Confirmed (E)-Isomer NOE->Result Vinyl H / Ethyl Interaction

Figure 1: Analytical workflow for distinguishing trisubstituted alkene isomers.

Mass Spectrometry (EI-MS)

Technique: Electron Ionization (70 eV) Role: Confirmation of molecular weight and carbon skeleton connectivity via fragmentation analysis.

Unlike carbonyls or alcohols, simple alkenes do not always show a dominant molecular ion, but for trans-3-methyl-2-pentene, the parent ion is distinct.[1] The fragmentation is driven by allylic cleavage.[1]

Quantitative Fragment Data
m/zRelative Abundance (%)AssignmentMechanism
84 45 - 50

(Molecular Ion)
Radical cation formation (

)
69 85 - 90

Loss of Methyl (

). Allylic cleavage.
55 45 - 50

Loss of Ethyl (

).
41 100 (Base Peak)

Formation of Allyl cation.[1]
Fragmentation Pathway

The stability of the allyl cation (m/z 41) drives the base peak.[1] The loss of the methyl group (m/z 69) is statistically favored due to the presence of three methyl groups, though energetically, the allylic cleavage is most significant.[1]

MS_Frag Parent Molecular Ion [C6H12]+. m/z 84 Frag1 [M - CH3]+ m/z 69 Parent->Frag1 -CH3 (Allylic) Frag2 [M - C2H5]+ m/z 55 Parent->Frag2 -Ethyl Base Allyl Cation [C3H5]+ m/z 41 Frag1->Base -C2H4 Frag2->Base -CH2

Figure 2: Primary fragmentation pathways observed in 70 eV EI-MS.

Infrared Spectroscopy (FT-IR)

Technique: Transmission (Neat/Thin Film) or ATR. Role: Identification of functional groups (C=C) and hybridization states (


 vs 

C-H).

The IR spectrum of trans-3-methyl-2-pentene is characterized by the absence of strong polar bands (like C=O or O-H) and the presence of alkene signatures. Note that for trisubstituted alkenes, the C=C stretch can be weak due to the pseudo-symmetry of the dipole moment.[1]

Frequency (

)
IntensityVibrational ModeDiagnostic Value
2960 - 2850 StrongC-H Stretch (

)
Alkyl backbone.[2]
3020 - 3050 Weak=C-H Stretch (

)
Confirms presence of alkene proton.
1670 - 1650 Medium/WeakC=C StretchTrisubstituted alkene frequency.
1450, 1375 MediumC-H BendMethyl group deformations.
800 - 840 Medium=C-H Out-of-PlaneSpecific to trisubstituted alkenes.[1]

Nuclear Magnetic Resonance (NMR)

Technique: 300 MHz or higher (Solvent:


 with TMS).
Role:  Definitive structural elucidation and stereochemical assignment.
1H NMR Data (Proton)

The molecule has four distinct proton environments.[1] The coupling patterns confirm the connectivity.[1]

Structure Reference:



Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
5.15 - 5.25 Quartet (broad)1HH-2 (Vinyl)Coupled to Me(A) (

) and long-range to Me(C).
1.95 - 2.05 Quartet2HH-4 (Methylene)Coupled to Me(E).
1.55 - 1.65 Singlet (broad)3HMe-3 (Allylic)Attached to C3. Broadened by allylic coupling.[1]
1.50 - 1.60 Doublet3HMe-1 (Allylic)Attached to C2. Coupled to H-2 (

).[1]
0.95 - 1.00 Triplet3HMe-5 (Terminal)Coupled to H-4.

Note: The chemical shifts of the allylic methyls (Me-1 and Me-3) are sensitive to stereochemistry. In the E-isomer, the C3-Methyl is cis to the Vinyl Proton, often resulting in a slight shielding effect compared to the Z-isomer.[1]

13C NMR Data (Carbon)
Shift (

, ppm)
TypeAssignment
136.0 - 138.0 QuaternaryC-3 (Alkene)
118.0 - 120.0 CHC-2 (Alkene)
29.0 - 31.0 CH2C-4 (Methylene)
15.0 - 25.0 CH3Me-1, Me-3, Me-5 (Cluster of aliphatic methyls)
Stereochemical Determination (NOE)

To rigorously confirm the trans (E) configuration, a 1D NOE (Nuclear Overhauser Effect) difference experiment is required.[1]

  • Theory: NOE signals are observed between protons that are spatially close (

    
    ).[1]
    
  • Target: Irradiate the Vinyl Proton (H-2) .

  • Expected Result for (E)-Isomer:

    • Enhancement of C3-Methyl signal (they are cis to each other).[1]

    • NO enhancement of the Ethyl group methylene protons (they are trans to the vinyl proton).[1]

  • Expected Result for (Z)-Isomer:

    • Enhancement of Ethyl group methylene protons.[1]

    • NO enhancement of C3-Methyl.[1]

Experimental Protocols

Sample Preparation for NMR
  • Safety: Perform in a fume hood. The compound is volatile and flammable.[1]

  • Solvent: Use Deuterated Chloroform (

    
    ) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10-20 mg of sample in 0.6 mL of solvent for 1H NMR; increase to 50 mg for 13C NMR.

  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Hold 2 min.

  • Detector: MS Source 230°C, Quad 150°C.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of (E)-3-Methyl-2-pentene. National Institute of Standards and Technology.[1][3][4][5][6] [Link]

  • PubChem. (2024).[1] Compound Summary for CID 642661: (E)-3-Methylpent-2-ene.[5] National Center for Biotechnology Information.[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for general shift interpretation).

Sources

Foundational

Technical Monograph: Physicochemical Profile and Synthetic Utility of trans-3-Methyl-2-pentene

[1] [1][2] Executive Summary & Structural Dynamics trans-3-Methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene) represents a canonical model of trisubstituted alkene stability.[1] For researchers in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


[1][2]

Executive Summary & Structural Dynamics

trans-3-Methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene) represents a canonical model of trisubstituted alkene stability.[1] For researchers in medicinal chemistry and process development, this molecule serves two critical functions:

  • Thermodynamic Benchmark: It acts as a reference point for hyperconjugative stabilization in acyclic systems.

  • Synthetic Scaffold: Its electron-rich

    
    -system allows for the regioselective generation of quaternary carbon centers—a high-value structural motif in pharmacophore synthesis.[1]
    
Stereochemical Definition

While often colloquially termed "trans" due to the spatial arrangement of the main carbon chain, the rigorous designation is (E) (from Entgegen).[1]

  • C2: The highest priority group is

    
    .
    
  • C3: The highest priority group is

    
     (Ethyl).[1]
    
  • Configuration: The Methyl (C2) and Ethyl (C3) groups are on opposite sides of the double bond, minimizing steric strain (

    
     strain) relative to the (Z)-isomer.[1]
    
Thermodynamic Stability Data

The stability of (E)-3-methyl-2-pentene is derived from the trisubstitution pattern (hyperconjugation from 3


-carbons) and the favorable E-geometry.[1]

Table 1: Thermodynamic Parameters (Standard State)

ParameterValueUncertaintyMethodSource
Enthalpy of Formation (

)
-94.93 kJ/mol± 0.84CalorimetryNIST [1]
Enthalpy of Formation (

)
-63.51 kJ/mol± 0.88CalorimetryNIST [1]
Enthalpy of Hydrogenation (

)
-110.1 kJ/mol± 0.56Hydrog.[1][3][4] CalorimetryRogers et al. [2]

Interpretation: The heat of hydrogenation (-110.1 kJ/mol) is significantly lower (less exothermic) than that of terminal alkenes like 1-hexene (~-126 kJ/mol), confirming the enhanced stability provided by the three alkyl substituents.[1]

Reactivity Matrix: The Tertiary Carbocation Gateway

The reactivity of trans-3-methyl-2-pentene is dominated by the polarization of the


-bond. Electrophilic attack is strictly governed by Markovnikov regioselectivity, driven by the formation of a stable tertiary carbocation  at C3.[5]
Mechanistic Pathway (Acid-Catalyzed Hydration)

Unlike disubstituted alkenes which may yield regioisomeric mixtures, 3-methyl-2-pentene offers high fidelity.[1]

  • Protonation: The

    
    -electrons attack a proton (
    
    
    
    ), bonding to C2.[1]
  • Intermediate: A tertiary carbocation forms at C3.[1][6] This is energetically favored over the secondary cation at C2.

  • Nucleophilic Attack: Water attacks the C3 cation.[5]

  • Deprotonation: Formation of 3-methyl-3-pentanol .

ReactionPathway Reactant trans-3-Methyl-2-pentene TS1 Transition State 1 (Protonation) Reactant->TS1 + H3O+ Intermediate Tertiary Carbocation (C3 Center) TS1->Intermediate Fast Product 3-Methyl-3-pentanol Intermediate->Product + H2O / - H+

Figure 1: The regioselective pathway toward tertiary alcohol synthesis. The stability of the C3 cation prevents rearrangement.

Advanced Synthetic Transformations

For drug development applications, this alkene is utilized to install oxygen functionality with stereochemical precision.

Ozonolysis: Oxidative Cleavage

Reaction with ozone (


) followed by reductive workup (

or

) cleaves the double bond completely.[1]
  • Fragment A (C1-C2): Yields Acetaldehyde .[1]

  • Fragment B (C3-C5): Yields 2-Butanone (Methyl Ethyl Ketone).[1]

  • Utility: This reaction is often used in structure elucidation or to generate specific ketone fragments from larger terpene-like precursors.[1]

Epoxidation: Stereospecific Synthesis

Reaction with m-CPBA yields the epoxide. Because the epoxidation mechanism is concerted, the stereochemistry of the alkene is retained .

  • Substrate: (E)-3-methyl-2-pentene.[1][2][7][8][9]

  • Product: trans-2,3-dimethyl-3-ethyloxirane (racemic mixture of the trans epoxide).[1]

  • Significance: This allows for the creation of adjacent chiral centers with defined relative stereochemistry.[10]

Experimental Protocol: Stereospecific Epoxidation

Objective: Synthesis of trans-2-ethyl-2,3-dimethyloxirane from trans-3-methyl-2-pentene. Safety: m-CPBA is shock-sensitive and an oxidizer. 3-Methyl-2-pentene is flammable.[1] Perform in a fume hood.

Reagents & Equipment[1][3]
  • trans-3-Methyl-2-pentene (10 mmol, 841 mg)[1]

  • m-Chloroperoxybenzoic acid (m-CPBA) (12 mmol, ~77% purity)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

  • Sat.

    
     solution, Sat. 
    
    
    
    solution.
Step-by-Step Methodology
  • Preparation: Dissolve trans-3-methyl-2-pentene (841 mg) in 40 mL of DCM in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA (12 mmol) in 10 mL DCM. Add this solution dropwise to the alkene solution over 15 minutes. Rationale: Controlled addition prevents exotherms that could degrade the epoxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (silica, 10% EtOAc/Hexane) or GC-MS.[1]

  • Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL sat.

    
     (to destroy excess peroxide).[1] Shake until starch-iodide paper test is negative.
    
  • Extraction: Wash the organic layer with sat.

    
     (3 x 20 mL) to remove m-chlorobenzoic acid byproduct.[1]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 30°C due to volatility).
    
  • Purification: Distillation or flash chromatography (if necessary) yields the pure epoxide.[1]

Environmental Stability & Atmospheric Fate

In environmental contexts (e.g., atmospheric chemistry modeling), the stability of 3-methyl-2-pentene is limited by its high reactivity toward radical species.[1]

  • Ozone Reaction:

    
    .[1] Half-life is minutes to hours in urban smog.[1]
    
  • Hydroxyl Radical (OH): Reacts rapidly via addition to the double bond, initiating photo-oxidation cycles that contribute to secondary organic aerosol (SOA) formation [3].[1]

Divergence cluster_0 Synthetic Lab Fate cluster_1 Environmental Fate Root trans-3-Methyl-2-pentene Epox Epoxide (Stereochemistry Retained) Root->Epox m-CPBA Alcohol 3-Methyl-3-pentanol (Markovnikov) Root->Alcohol H3O+ Ozonide Ozonide -> Ketone + Aldehyde Root->Ozonide Ozone (O3) Radical SOA Precursors Root->Radical OH Radical

Figure 2: Divergent reaction pathways in synthetic vs. environmental contexts.[1]

References

  • NIST Chemistry WebBook. 2-Pentene, 3-methyl-, (E)- Thermochemical Data.[1][8] National Institute of Standards and Technology.[7]

  • Rogers, D.W.; Crooks, E. (1987).[1] Enthalpies of hydrogenation of alkenes.[11] Journal of Chemical Thermodynamics. [1]

  • Atkinson, R.; Arey, J. (2003).[1] Atmospheric Degradation of Volatile Organic Compounds.[12] Chemical Reviews, 103(12), 4605-4638.[1]

  • PubChem. trans-3-Methyl-2-pentene Compound Summary. National Library of Medicine.

Sources

Exploratory

trans-3-Methyl-2-pentene: Solubility Thermodynamics &amp; Analytical Characterization

[1] Executive Summary trans-3-Methyl-2-pentene (CAS: 616-12-6) is a branched C6 alkene intermediate frequently utilized in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its utility is defined by i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

trans-3-Methyl-2-pentene (CAS: 616-12-6) is a branched C6 alkene intermediate frequently utilized in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its utility is defined by its lipophilicity and volatility.[1] This guide provides a definitive technical analysis of its solubility characteristics, moving beyond basic "like-dissolves-like" heuristics to provide thermodynamic grounding (Hansen Solubility Parameters) and validated quantification protocols.[1]

Key Technical Takeaway: The solubility profile of trans-3-methyl-2-pentene is dominated by dispersive Van der Waals forces.[1] It is practically insoluble in water (<50 mg/L) but fully miscible with Class 2 and Class 3 organic solvents.[1] Analytical workflows must account for its high vapor pressure (approx. 140 mmHg at 25°C estimated) to prevent quantization errors.[1]

Physicochemical Profile

Understanding the solubility of trans-3-methyl-2-pentene requires a precise definition of its structural and electronic properties.[1] The molecule exhibits significant steric hindrance around the double bond compared to linear hexenes, slightly reducing its density and modifying its solvation shell energetics.[1]

Table 1: Core Physicochemical Properties
PropertyValueSourceRelevance to Solubility
IUPAC Name (E)-3-methylpent-2-eneNIST [1]Stereochemistry affects packing/density.
Molecular Weight 84.16 g/mol PubChem [2]Low MW facilitates high volatility.[1]
Boiling Point 70–72 °CSigma-Aldrich [3]Critical threshold for solvent evaporation protocols.[1]
Density 0.696 g/mL (20 °C)ChemBK [4]Lower than water; forms upper layer in biphasic systems.
LogP (Octanol/Water) 2.7 – 3.0 (Calc.)PubChem [2]High lipophilicity; bioaccumulation potential.[1]
Water Solubility ~45 mg/L (Est.)Cheméo [5]Practically insoluble; requires surfactants for aqueous media.[1]

Solubility Thermodynamics: Hansen Parameters

To predict solubility in novel solvent systems without empirical testing, we utilize Hansen Solubility Parameters (HSP).[1] The total energy of vaporization is split into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
Estimated HSP Profile

Note: Values are derived from group contribution methods for branched C6 alkenes.

  • 
     (Dispersion):  15.5 MPa
    
    
    
    – Dominant force.[1] Matches non-polar solvents.[1][2]
  • 
     (Polarity):  1.0 MPa
    
    
    
    – Negligible dipole moment due to symmetry.[1]
  • 
     (H-Bonding):  1.5 MPa
    
    
    
    – Very low; weak acceptor capability at the
    
    
    -bond.[1]
Solvent Compatibility Logic

The "Distance" (


) between the solute and solvent in Hansen space determines miscibility.[1] Smaller 

indicates higher solubility.[1]


Interpretation:

  • trans-3-Methyl-2-pentene is Miscible with Hexane (

    
    ) and Toluene (
    
    
    
    ).[1]
  • trans-3-Methyl-2-pentene is Immiscible with Water (

    
    ) and Propylene Glycol (
    
    
    
    ).[1]

SolubilityLogic Solute trans-3-Methyl-2-pentene (Lipophilic / Volatile) SolventCheck Solvent Class Analysis Solute->SolventCheck NonPolar Non-Polar / Low Polar (Hexane, DCM, Toluene) SolventCheck->NonPolar Similar δd PolarProtic Polar Protic (Water, MeOH) SolventCheck->PolarProtic High δh Mismatch PolarAprotic Polar Aprotic (DMSO, DMF) SolventCheck->PolarAprotic High δp Mismatch OutcomeMiscible Fully Miscible (Ra < 8) NonPolar->OutcomeMiscible OutcomeInsoluble Insoluble (Ra > 15) PolarProtic->OutcomeInsoluble OutcomePartial Partial/Phase Separation (Ra 8-15) PolarAprotic->OutcomePartial

Figure 1: Decision logic for solvent compatibility based on thermodynamic interactions.[1]

Experimental Protocols: Quantification of Solubility

Due to the high volatility of trans-3-methyl-2-pentene, standard gravimetric solubility methods (evaporating solvent to weigh residue) are invalid and will lead to 100% error.[1] The following protocol uses Headspace Gas Chromatography (HS-GC-FID), which is self-validating by eliminating the evaporation step.

Protocol A: Determination of Aqueous Solubility via HS-GC-FID[1]

Objective: Accurately measure the saturation limit in water or buffer systems.

Reagents & Equipment:

  • Analyte: trans-3-Methyl-2-pentene (>98% purity).[1]

  • Solvent: HPLC Grade Water (or Phosphate Buffer pH 7.4).[1]

  • Internal Standard (IS): Cyclohexane (non-interfering, similar volatility).[1]

  • Instrument: GC-FID with Headspace Autosampler (e.g., Agilent 7890/7697A).[1]

Workflow:

  • Preparation of Saturation Vessel:

    • Add 5.0 mL of trans-3-methyl-2-pentene to 20 mL of water in a sealed, temperature-controlled glass vessel.

    • Stir magnetically at 25°C for 24 hours. Crucial: Ensure a visible supernatant layer exists to confirm saturation.

    • Allow phases to separate for 4 hours (static) to remove micro-emulsions.

  • Sampling (The "Zero-Headspace" Technique):

    • Using a gas-tight syringe, withdraw 1.0 mL of the lower aqueous phase, ensuring the needle does not touch the upper organic layer.[1]

    • Immediately transfer into a 20 mL headspace vial containing 10 mL of matrix modifier (saturated NaCl solution) to "salt out" the alkene into the headspace.[1]

    • Crimp immediately.[1]

  • GC Analysis:

    • Column: DB-624 or equivalent (volatile organics phase).[1]

    • Oven: 40°C (hold 5 min)

      
       10°C/min 
      
      
      
      200°C.
    • Headspace Conditions: Incubation at 80°C for 20 min.

  • Quantification:

    • Calculate concentration using a calibration curve prepared in methanol (spiked into water) to ensure solubility of standards.

GCWorkflow Step1 Equilibration (24h Stir, 4h Settle) Step2 Phase Sampling (Lower Aqueous Layer) Step1->Step2 Avoid Organic Layer Step3 Matrix Modification (Add NaCl + Seal) Step2->Step3 Prevent Volatilization Step4 Headspace Extraction (80°C, 20 min) Step3->Step4 Drive to Gas Phase Step5 GC-FID Analysis (DB-624 Column) Step4->Step5 Quantify Area Counts

Figure 2: Validated Headspace GC-FID workflow for volatile alkene solubility analysis.

Applications in Synthesis & Purification

Biphasic Extraction Systems

In drug synthesis, trans-3-methyl-2-pentene often serves as a model impurity or a specific alkylating agent.[1] Its solubility profile dictates the extraction strategy:

  • Extraction from Reaction Mixtures: Use Acetonitrile or DMSO .[1]

    • Mechanism: The alkene partitions strongly into the non-polar layer (Hexane/Heptane) if a wash is performed, while polar byproducts remain in the Acetonitrile/DMSO layer.[1]

  • Removal: Due to its boiling point (70-72°C), it can be removed via rotary evaporation, but vacuum must be controlled (>100 mbar) to prevent "bumping" or loss of product if the product has a similar volatility.[1]

Miscibility Reference Table
Solvent ClassRepresentative SolventSolubility StatusOperational Note
Alkanes n-Hexane, HeptaneMiscible Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM)Miscible Good for reaction media; high density contrast.
Alcohols Methanol, EthanolMiscible Caution:[1] Phase separation may occur at very low temperatures (<0°C) or if water is present.[1]
Ketones AcetoneMiscible Good general solvent.[1]
Aqueous Water, PBS BufferInsoluble Forms biphasic system immediately.[1]

References

  • NIST Chemistry WebBook. 2-Pentene, 3-methyl-, (E)- Thermophysical Properties.[1] National Institute of Standards and Technology.[1] [Link]

  • PubChem. (E)-3-methylpent-2-ene Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • ChemBK. trans-3-Methyl-2-pentene Physical Properties.[Link]

  • Cheméo. Chemical Properties of 2-Pentene, 3-methyl-, (E)-.[Link]

  • Abbott, S. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Methodology Reference). [Link]

Sources

Foundational

Technical Guide: trans-3-Methyl-2-pentene Handling &amp; Safety Architecture

Executive Summary Target Compound: trans-3-Methyl-2-pentene (CAS: 616-12-6) Primary Risk Profile: High Flammability (Flash Point < -7°C), Aspiration Toxicity, Volatile Organic Compound (VOC).[1][2][3] Operational Focus:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: trans-3-Methyl-2-pentene (CAS: 616-12-6) Primary Risk Profile: High Flammability (Flash Point < -7°C), Aspiration Toxicity, Volatile Organic Compound (VOC).[1][2][3] Operational Focus: This guide outlines the rigorous handling, storage, and synthetic utilization of trans-3-methyl-2-pentene. It moves beyond basic safety data to provide a self-validating workflow for researchers engaged in high-purity organic synthesis and drug development.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical constants is the first line of defense. The low flash point and low density of trans-3-methyl-2-pentene create a specific risk profile involving static discharge and rapid vapor phase expansion.

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
CAS Number 616-12-6Use for exact inventory tracking (distinct from cis isomer 922-62-3).
Molecular Formula C₆H₁₂Lipophilic hydrocarbon; immiscible with water.[2]
Boiling Point 70–72 °CModerate volatility; requires reflux condensers for heated reactions.
Flash Point -27 °C to -7 °C (Closed Cup)CRITICAL: Vapors can ignite at sub-zero freezer temperatures.
Density ~0.696 g/mLLighter than water; spills will float and spread rapidly.
Refractive Index

1.405
Validation Metric: Use to quickly verify purity upon receipt.
Vapor Pressure ~176 mmHg (25°C)High vapor load; fume hood mandatory to prevent inhalation.

Data aggregated from Sigma-Aldrich and TCI Chemicals safety documentation [1, 2].

Part 2: Hazard Architecture & Toxicology

The Aspiration Mechanism (H304)

The most insidious acute hazard is aspiration toxicity . Due to its low surface tension and low viscosity, if trans-3-methyl-2-pentene is ingested (even in micro-quantities via pipette error), it can bypass the glottis and enter the bronchial tree.

  • Pathology: Once in the lungs, it strips the surfactant layer of the alveoli, leading to chemical pneumonitis and pulmonary edema [3].

  • Protocol: NEVER induce vomiting if ingestion occurs. This increases the risk of aspiration.

Electrostatic Accumulation (H225)

Non-conductive non-polar solvents like trans-3-methyl-2-pentene accumulate static charge during flow (pouring/pipetting).

  • Threshold: A static spark of just 0.2 mJ is sufficient to ignite these vapors.

  • Mitigation: All transfer vessels must be grounded. Use inert gas (Nitrogen/Argon) blankets to displace oxygen during transfer.

Part 3: Advanced Handling & Storage Protocols

This section defines a Self-Validating Workflow . A protocol is only safe if it includes steps to verify its own integrity.

The "Inert Transfer" Protocol

Objective: Transfer solvent without introducing oxygen or moisture, minimizing static risk.

Step-by-Step Methodology:

  • System Validation: Check the Refractive Index (

    
    ) of the source bottle. If it deviates >0.002 from 1.405, suspect contamination or isomerization.
    
  • Grounding: Attach an alligator clip ground wire to the metal needle or cannula being used.

  • Inert Purge: Insert a Nitrogen (

    
    ) line into the source bottle (headspace) to maintain positive pressure.
    
  • Transfer: Use a gas-tight syringe or cannula transfer technique.

  • Quench: Upon completion, wipe the septum with a Kimwipe to remove traces that could oxidize.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Check" nodes that ensure safety.

HandlingWorkflow Start Receipt of Chemical Validation VALIDATION: Check Refractive Index (Target: 1.405) Start->Validation Unpack Storage Storage: Flammables Cab (< 20°C, Dark) Validation->Storage Pass Waste Disposal: Non-Halogenated Organic Waste Validation->Waste Fail (Contaminated) Transfer Transfer: Inert Gas + Grounding Storage->Transfer Required for Exp Reaction Reaction Setup (Fume Hood) Transfer->Reaction Syringe/Cannula Reaction->Waste Post-Exp

Figure 1: Operational workflow for trans-3-methyl-2-pentene, incorporating a mandatory validation step (Refractive Index check) before storage.

Part 4: Synthetic Utility & Reactivity[7][8]

In drug development, trans-3-methyl-2-pentene is valued as a trisubstituted alkene . Its steric bulk and defined stereochemistry (E-isomer) make it a model substrate for testing stereoselective reactions.

Key Reaction Pathways
  • Stereoselective Epoxidation: Reaction with m-CPBA yields trisubstituted epoxides, key intermediates in polyketide synthesis.

  • Hydroboration-Oxidation: Due to the steric difference between the C2 and C3 carbons, hydroboration can yield regioselective alcohols.

  • Ozonolysis: Cleavage of the double bond yields acetaldehyde and 2-butanone (methyl ethyl ketone).

Visualization: Reactivity Logic

This diagram details the transformation pathways relevant to medicinal chemistry.

ReactivityPathways Substrate trans-3-Methyl-2-pentene (Trisubstituted Alkene) Reagent1 Reagent: m-CPBA (Epoxidation) Substrate->Reagent1 Reagent2 Reagent: O3 / DMS (Ozonolysis) Substrate->Reagent2 Reagent3 Reagent: BH3 / H2O2 (Hydroboration) Substrate->Reagent3 Product1 2,3-Epoxy-3-methylpentane (Stereodefined Epoxide) Reagent1->Product1 Syn-addition Product2 Acetaldehyde + 2-Butanone Reagent2->Product2 Oxidative Cleavage Product3 3-Methyl-2-pentanol (Regioselective Alcohol) Reagent3->Product3 Anti-Markovnikov

Figure 2: Synthetic divergence of trans-3-methyl-2-pentene. The steric environment directs regioselectivity in hydroboration and stereochemistry in epoxidation.

Part 5: Emergency Response Protocols

Fire (Class B)
  • Extinguishing Media: Dry chemical powder, Carbon Dioxide (

    
    ), or alcohol-resistant foam.
    
  • Contraindication: Do NOT use a solid water stream. Since the density (0.696) is less than water, the fuel will float on the water and spread the fire [4].

Spills
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Maximize fume hood draw; open windows if safe.

  • Suppress: Cover the spill with an activated carbon or clay-based absorbent (e.g., Vermiculite).

  • Disposal: Sweep into a dedicated flammable waste container. Do not seal tightly immediately to allow residual off-gassing in a hood.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: trans-3-Methyl-2-pentene. Merck KGaA.

  • TCI Chemicals. (2024). Product Specification: trans-3-Methyl-2-pentene. Tokyo Chemical Industry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57652155, trans-3-Methyl-2-pentene.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Flammable Liquids.

Sources

Exploratory

Stereochemical Analysis and Prochiral Utility of 3-Methyl-2-Pentene Isomers

Executive Summary In the context of pharmaceutical intermediate synthesis, 3-methyl-2-pentene presents a classic stereochemical paradox often misunderstood in rapid process development. While the molecule itself is achir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical intermediate synthesis, 3-methyl-2-pentene presents a classic stereochemical paradox often misunderstood in rapid process development. While the molecule itself is achiral and exhibits zero optical rotation (


) in its pure state, it possesses geometric isomerism  (E and Z) and, critically, prochirality .

For drug development professionals, the value of 3-methyl-2-pentene lies not in its intrinsic optical activity, but in its enantiotopic faces . It serves as a scaffold for asymmetric functionalization—such as Sharpless dihydroxylation or asymmetric hydrogenation—to generate high-value chiral centers. This guide delineates the rigorous identification of its geometric isomers, the analytical protocols for their separation, and the mechanistic logic of its application in asymmetric synthesis.

Structural Fundamentals: Geometric Isomerism

3-methyl-2-pentene (


) exists as two distinct geometric isomers due to restricted rotation around the C2-C3 double bond. Correct assignment is critical as the E and Z isomers display significantly different reaction kinetics in stereoselective environments.
Cahn-Ingold-Prelog (CIP) Assignment

The assignment of E (Entgegen) and Z (Zusammen) follows the CIP priority rules based on atomic number.

  • Carbon 2 (Left side): Bonded to Methyl (

    
    ) and Hydrogen (
    
    
    
    ).
    • Priority 1: Methyl (C > H)[1]

    • Priority 2: Hydrogen

  • Carbon 3 (Right side): Bonded to Ethyl (

    
    ) and Methyl (
    
    
    
    ).
    • Priority 1: Ethyl (C bonded to C, H, H > C bonded to H, H, H)

    • Priority 2: Methyl

Isomer Definition:

  • (Z)-3-methyl-2-pentene: High priority groups (Methyl at C2, Ethyl at C3) are on the same side (cis-like).[2]

  • (E)-3-methyl-2-pentene: High priority groups are on opposite sides (trans-like).[2]

Visualization of CIP Logic

The following decision tree illustrates the algorithmic assignment of the stereochemistry.

CIP_Logic Start 3-Methyl-2-Pentene C2=C3 Double Bond C2_Analysis Analyze C2 Substituents (-CH3 vs -H) Start->C2_Analysis C3_Analysis Analyze C3 Substituents (-CH2CH3 vs -CH3) Start->C3_Analysis C2_Result C2 High Priority: Methyl Group (-CH3) C2_Analysis->C2_Result C > H C3_Result C3 High Priority: Ethyl Group (-CH2CH3) C3_Analysis->C3_Result Ethyl > Methyl Comparison Compare Spatial Orientation of High Priority Groups C2_Result->Comparison C3_Result->Comparison Z_Isomer (Z)-Isomer (Same Side) Comparison->Z_Isomer Synplanar E_Isomer (E)-Isomer (Opposite Side) Comparison->E_Isomer Antiplanar

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment logic for 3-methyl-2-pentene isomers.

The Optical Activity Paradox: Prochirality

It is scientifically inaccurate to measure the optical rotation of pure 3-methyl-2-pentene. However, the molecule is prochiral . The planar


 system presents two distinct faces (Re-face and Si-face). Attack at these faces by a chiral reagent yields enantiomers.
Enantiotopic Differentiation
  • Substrate: (E)-3-methyl-2-pentene (Achiral)

  • Reagent: Chiral Catalyst (

    
    ) + 
    
    
    
  • Outcome: The catalyst distinguishes between the Re and Si faces of the alkene.

If a drug development workflow requires a chiral intermediate (e.g., (S)-3-methylpentane), the choice of starting isomer (E vs Z) often dictates the enantiomeric excess (ee) of the product due to steric fit within the catalyst's chiral pocket.

Data: Physical Properties Comparison

While optical rotation is null, other physical properties allow for differentiation.[3][4]

Property(Z)-3-methyl-2-pentene(E)-3-methyl-2-penteneMechanism of Difference
Optical Rotation


Plane of symmetry / Achiral
Boiling Point ~67-68 °C~70-71 °CDipole moment vector summation
Stability Lower (Steric strain)HigherSteric hindrance between Me/Et groups
GC Retention Typically Elutes 1stTypically Elutes 2ndBoiling point & Polarity interaction

Analytical Protocols: Separation & Identification

To ensure process integrity, one must validate the isomeric ratio of the starting material. The Z isomer is often a contaminant in thermodynamic E preparations.

Protocol: Gas Chromatography (GC-FID) Separation

Objective: Quantify E/Z ratio in raw material. Principle: Separation based on boiling point and weak polarity differences.

  • Column Selection: Use a non-polar capillary column (e.g., 100% Dimethylpolysiloxane, DB-1 or HP-1).

    • Why: Separation is driven by volatility (bp). The Z isomer (lower bp) generally elutes before the E isomer.

  • Method Parameters:

    • Inlet: Split mode (50:1), 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program:

      • Initial: 40°C (Hold 2 min) — Focuses the volatile alkene.

      • Ramp: 5°C/min to 80°C — Slow ramp maximizes resolution of isomers.

      • Ramp: 20°C/min to 200°C — Elutes heavier impurities.

    • Detector: FID at 280°C.

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    is required for baseline separation.
Advanced Protocol: Argentation Chromatography

For preparative separation where simple distillation fails due to close boiling points (


), use Silver Ion (

) Chromatography.
  • Mechanism:

    
     forms a reversible 
    
    
    
    -complex with the double bond.
  • Selectivity: The sterically less hindered isomer binds more strongly to silver.

  • Stationary Phase: Silica gel impregnated with 10%

    
    .
    

Separation_Workflow Sample Crude Mixture (E/Z Isomers) Method_Choice Select Method Sample->Method_Choice GC Analytical GC (DB-1 Column) Method_Choice->GC QC/Analysis Ag_Chrom Prep Ag-Ion Chromatography Method_Choice->Ag_Chrom Purification Analysis Integrate Peaks Calc E:Z Ratio GC->Analysis Purification Elution Order: 1. Sterically Hindered (Z) 2. Less Hindered (E) Ag_Chrom->Purification

Figure 2: Decision workflow for analytical vs. preparative separation of isomers.

Application in Asymmetric Synthesis

This section details how to utilize the achiral 3-methyl-2-pentene to generate an optically active drug intermediate.

Case Study: Asymmetric Hydroboration

Objective: Synthesis of chiral 3-methyl-2-pentanol. Reagent: (-)-Ipc2BH (Diisopinocampheylborane).

Step-by-Step Protocol:

  • Reagent Prep: Generate (-)-Ipc2BH in situ from

    
    -pinene and 
    
    
    
    at 0°C.
  • Substrate Addition: Add pure (E)-3-methyl-2-pentene dropwise at -25°C.

    • Note: Using a mixture of E/Z will lower the diastereomeric ratio (dr) and ee, as the catalyst matches the steric profile of the E isomer better.

  • Incubation: Stir for 4 hours. The reagent approaches the Re-face of the alkene preferentially due to steric blocking by the pinanyl groups.

  • Oxidation: Treat with

    
     to cleave the C-B bond with retention of configuration.
    
  • Result: High yield of optically active alcohol.

Self-Validating Check: If the product shows low optical rotation, check the GC trace of the starting material. A high Z-isomer content in the feed is the most common cause of low ee in this specific transformation.

References

  • Geometric Isomerism & Nomenclature: National Institute of Standards and Technology (NIST). 2-Pentene, 3-methyl-, (E)- and (Z)- Isomer Data.[2][4][5][6][7][8] NIST Chemistry WebBook, SRD 69.[5][9] [Link]

  • Separation Methodology: Babashpour-Asl, M. et al. Silver Ion Chromatography for Separation of Alkene Isomers. Journal of Chromatographic Science. (General reference for Ag-Ion mechanism)
  • Asymmetric Synthesis Application: Brown, H. C., & Singaram, B. Hydroboration. 66. Asymmetric hydroboration of representative trisubstituted alkenes with diisopinocampheylborane. Journal of Organic Chemistry. [Link]

  • Thermodynamic Data: PubChem. Compound Summary for CID 5356499 (E-isomer) and CID 643806 (Z-isomer). [Link]

Sources

Foundational

Technical Guide: Maximum Incremental Reactivity (MIR) of trans-3-Methyl-2-pentene

Executive Summary The Bottom Line: trans-3-Methyl-2-pentene (CAS: 4457-63-4) is a highly reactive trisubstituted alkene with a Maximum Incremental Reactivity (MIR) value of 13.17 g O₃/g VOC (SAPRC-07 scale). This value p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: trans-3-Methyl-2-pentene (CAS: 4457-63-4) is a highly reactive trisubstituted alkene with a Maximum Incremental Reactivity (MIR) value of 13.17 g O₃/g VOC (SAPRC-07 scale).

This value places it in the upper tier of ozone-forming volatile organic compounds (VOCs), significantly exceeding the reactivity of standard solvents like toluene (~4.0) or ethanol (~1.5). For drug development and chemical manufacturing professionals, this molecule represents a critical "bad actor" in solvent impurity profiles. Its presence, even in trace amounts within bulk solvents or exhaust streams, can disproportionately impact facility emissions compliance (Title V permitting) due to its rapid kinetics with hydroxyl radicals (OH) and high yield of secondary oxidants.

The Physicochemical Basis[1]

To understand the MIR value, one must understand the structural drivers of the molecule's instability in the troposphere.

trans-3-Methyl-2-pentene is a trisubstituted internal alkene.[1][2] Its high reactivity is governed by the electron density of the carbon-carbon double bond (


).
PropertyValue/DescriptionImpact on Reactivity
Molecular Structure

Trisubstitution stabilizes the resulting radical intermediates (hyperconjugation), lowering the activation energy for electrophilic attack.
Stereochemistry trans (E-isomer)Steric accessibility allows for rapid approach of OH radicals compared to more hindered isomers.
Electronic Effect Inductive (+I)Three alkyl groups donate electron density to the

-system, making it highly attractive to electrophiles like OH• and

.

The MIR Value: Data & Derivation

The MIR scale, developed by Dr. William P.L.[3] Carter, quantifies the amount of ozone formed per gram of VOC added to a reference atmosphere under high-NOx conditions (where ozone formation is VOC-limited).

Comparative Reactivity Table (SAPRC-07 Scale)

The following table contextualizes the reactivity of trans-3-Methyl-2-pentene against common pharmaceutical solvents and related alkenes.

CompoundCAS NumberMIR (g O₃ / g VOC)Classification
trans-3-Methyl-2-pentene 4457-63-4 13.17 High Reactivity
cis-3-Methyl-2-pentene15918-08-812.84High Reactivity
1-Pentene109-67-17.79Moderate Reactivity
Toluene108-88-33.97Standard Reference
Acetone67-64-10.36Exempt/Low
Ethane74-84-00.28Baseline

Data Source: Carter, W. P. L. (2010).[3][4][5][6][7] SAPRC-07 Chemical Mechanism and Updated Ozone Reactivity Scales.

Interpretation for Process Chemists

If your facility emits 1 kg of trans-3-Methyl-2-pentene, it has the potential to generate 13.17 kg of Ozone downwind under worst-case conditions. In contrast, emitting 1 kg of Acetone generates only 0.36 kg of Ozone. This 36x difference highlights why "mass-based" emission limits are often superseded by "reactivity-based" limits in non-attainment zones (e.g., California).

Mechanistic Pathways: The "Signaling" of Ozone Formation

The high MIR value is driven by the molecule's rapid degradation pathway. The primary "signal" for ozone formation is the conversion of nitric oxide (NO) to nitrogen dioxide (


) by peroxy radicals (

) generated during the alkene's oxidation.
Reaction Mechanism (OH Radical Attack)

The dominant daytime loss mechanism is the addition of the Hydroxyl radical (OH) to the double bond.

  • Electrophilic Addition: OH adds to the less substituted carbon (C2) or the more substituted carbon (C3), forming a

    
    -hydroxy alkyl radical.
    
  • Peroxy Formation: The alkyl radical reacts instantly with

    
     to form a peroxy radical (
    
    
    
    ).
  • NO Oxidation (The Ozone Driver): The

    
     transfers an oxygen atom to NO, forming 
    
    
    
    and an alkoxy radical (
    
    
    ). This is the rate-limiting step for ozone accumulation.
  • Fragmentation: The alkoxy radical cleaves to form stable carbonyls: Acetaldehyde and Methyl Ethyl Ketone (MEK) .

Pathway Visualization

ReactionPathway Precursor trans-3-Methyl-2-pentene Adduct Hydroxy-Alkyl Radical Precursor->Adduct k ~ 10^-10 cm3/s OH_Radical + OH• (Hydroxyl Radical) OH_Radical->Adduct Peroxy Peroxy Radical (RO2•) Adduct->Peroxy O2_Step + O2 O2_Step->Peroxy NO_Interaction NO -> NO2 Conversion Peroxy->NO_Interaction Drives Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy Oxidizes NO Ozone OZONE FORMATION (NO2 + hv -> O3) NO_Interaction->Ozone Photolysis Products Products: Acetaldehyde + MEK + HO2• Alkoxy->Products C-C Cleavage

Figure 1: The OH-initiated oxidation pathway of trans-3-Methyl-2-pentene.[8] The red node highlights the critical NOx interaction step that defines the MIR value.

Experimental Methodology: Measuring MIR

MIR values are not theoretical guesses; they are empirically derived from environmental chamber experiments. For researchers validating these values or assessing new solvent mixtures, the following protocol is the industry standard.

The Smog Chamber Protocol

The experiment measures the "Incremental Reactivity" (IR) by comparing a "Base Case" (surrogate atmosphere) vs. a "Test Case" (Base + Target VOC).

Protocol Steps:

  • Chamber Prep: Use a Teflon-film reactor (dual-chamber for control/test) to minimize wall effects.

  • Base Mixture Injection: Inject a standard "urban soup" of VOCs (ethylene, propylene, toluene, etc.) and NOx to simulate a polluted city environment.

  • Target Injection: Inject trans-3-Methyl-2-pentene into one side of the chamber only.

  • Irradiation: Expose both sides to blacklights (UV) or natural sunlight for 6–10 hours.

  • Analysis: Monitor

    
     formation continuously via UV photometry; monitor VOC decay via GC-FID.
    
Workflow Diagram

ChamberProtocol cluster_inject Injection Components Prep 1. Chamber Cleaning (Flush with Purified Air) Injection 2. Injection Phase Prep->Injection Irradiation 3. Irradiation (UV Light Source) Injection->Irradiation Analysis 4. Data Analysis (GC-FID & O3 Monitor) Irradiation->Analysis Calculation 5. MIR Calculation (d[O3] / d[VOC]) Analysis->Calculation Base Base ROG Surrogate + NOx Base->Injection Target Target: trans-3-Methyl-2-pentene Target->Injection

Figure 2: Standard Operating Procedure (SOP) for determining MIR values via Environmental Chamber experiments.

References

  • Carter, W. P. L. (2010).[3][6][7] Development of the SAPRC-07 Chemical Mechanism and Updated Ozone Reactivity Scales. California Air Resources Board (CARB).[7]

  • California Air Resources Board. (2023).[7] Regulation for Reducing Emissions from Consumer Products - MIR Tables.

  • Atkinson, R., & Arey, J. (2003). Atmospheric Degradation of Volatile Organic Compounds. Chemical Reviews, 103(12), 4605–4638.

  • U.S. EPA. (2024). Technical Guidance on the Reactivity of Volatile Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis and Isolation of trans-3-Methyl-2-pentene

Executive Summary The synthesis of trisubstituted alkenes with high stereochemical purity is a recurring challenge in organic chemistry due to the small thermodynamic energy differences between geometric isomers.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of trisubstituted alkenes with high stereochemical purity is a recurring challenge in organic chemistry due to the small thermodynamic energy differences between geometric isomers.[1] This Application Note details a robust, scalable protocol for the synthesis of (E)-3-methyl-2-pentene (also known as trans-3-methyl-2-pentene).

While stereoselective coupling reactions (e.g., Negishi, Wittig-Schlosser) offer precision, they often require expensive organometallic precursors and cryogenic conditions unsuitable for multi-gram scale-up.[1] This guide validates a thermodynamically controlled acid-catalyzed dehydration of 3-methyl-3-pentanol, coupled with a high-efficiency fractional distillation protocol. This method exploits the thermodynamic stability of the E-isomer over the Z-isomer and the regioisomeric 2-ethyl-1-butene to achieve purities exceeding 98%.[1]

Strategic Analysis: Route Selection

The Challenge of Stereocontrol

The target molecule, 3-methyl-2-pentene, exists as two geometric isomers:

  • (E)-isomer (trans): The high-priority groups (Ethyl at C3 and Methyl at C2) are on opposite sides.[1][2]

  • (Z)-isomer (cis): The high-priority groups are on the same side.[1]

Thermodynamic Stability: The E-isomer is thermodynamically favored because the steric interaction between the vicinal methyl groups (in the E-isomer) is lower in energy than the interaction between the methyl and ethyl groups (in the Z-isomer).

  • E-isomer Boiling Point: ~70-72 °C[1][3]

  • Z-isomer Boiling Point: ~67-68 °C[1][4]

Selected Methodology: Acid-Catalyzed Dehydration

We utilize an E1 elimination mechanism.[1] While this produces a mixture of regioisomers (Zaitsev vs. Hofmann) and stereoisomers (E vs. Z), the protocol includes an acid-equilibration step to drive the mixture toward the thermodynamic minimum (the E-isomer) followed by spinning band distillation to separate the close-boiling isomers.[1]

Advantages:

  • Cost-Effective: Precursors are inexpensive commodity chemicals.[1]

  • Scalable: Protocol is valid from 10g to 1kg scales.[1]

  • Self-Purifying: The distillation step removes both the Z-isomer and the terminal alkene byproduct.[1]

Experimental Protocol

Reagents and Materials[1][5][6][7][8]
ReagentCAS No.[1]PurityRole
3-Methyl-3-pentanol 77-74-7≥98%Precursor
Sulfuric Acid (H₂SO₄) 7664-93-998% (conc.)[1][5]Catalyst
Sodium Bicarbonate 144-55-8Sat.[1][5] Soln.Quench
Magnesium Sulfate 7487-88-9AnhydrousDrying Agent
Synthesis Workflow (Step-by-Step)
Step 1: Dehydration Reaction[1][5]
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-methyl-3-pentanol (102 g, 1.0 mol) to the flask.

  • Catalyst Addition: While stirring, slowly add H₂SO₄ (5 mL) dropwise. Caution: Exothermic.[1][5]

  • Reflux: Heat the mixture to reflux (oil bath at 110 °C) for 4 hours.

    • Mechanistic Insight: The acid protonates the hydroxyl group, creating a good leaving group (H₂O).[1] Loss of water generates a tertiary carbocation.[1] Elimination of a proton yields the alkene mixture.[1]

  • Equilibration (Critical): Continue refluxing. The acidic medium allows protonation/deprotonation cycles, permitting the alkene mixture to isomerize toward the thermodynamically stable E-isomer.[1]

Step 2: Isolation of Crude Alkene
  • Distillation Setup: Replace the reflux condenser with a simple distillation head.

  • Collection: Distill the product mixture directly from the reaction flask. Collect the fraction boiling between 65 °C and 75 °C .

    • Note: This separates the alkenes from unreacted alcohol (bp 122 °C) and heavy polymers.[1]

  • Wash: Transfer the distillate to a separatory funnel. Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces, then with brine (50 mL).

  • Dry: Dry the organic layer over anhydrous MgSO₄ for 30 minutes. Filter into a clean flask.

Step 3: High-Efficiency Fractional Distillation

This is the purification bottleneck.[1] A simple Vigreux column is insufficient due to the <4 °C boiling point difference.[5]

  • Column: Use a Spinning Band Distillation Column or a packed column with >30 theoretical plates.

  • Reflux Ratio: Set reflux ratio to 20:1 initially, then reduce to 10:1 during collection.

  • Fraction Cuts:

    • Fraction 1 (60–65 °C): Contains 2-ethyl-1-butene (Hofmann product).[1] Discard.

    • Fraction 2 (67–69 °C): Mixed fraction (mostly Z-isomer).[1] Save for re-equilibration in future batches.

    • Fraction 3 (70–72 °C): Pure (E)-3-methyl-2-pentene. Collect.[1]

Visualization of Methodology

Reaction Mechanism & Pathway

The following diagram illustrates the E1 elimination pathway and the critical equilibration step.

ReactionPathway Alcohol 3-Methyl-3-pentanol Carbocation Tertiary Carbocation (Intermediate) Alcohol->Carbocation + H+, - H2O Hofmann 2-Ethyl-1-butene (Minor/Kinetic) Carbocation->Hofmann - H+ (from C1) Z_Isomer (Z)-3-Methyl-2-pentene (Less Stable) Carbocation->Z_Isomer - H+ (from C2/C4) E_Isomer (E)-3-Methyl-2-pentene (Thermodynamic Product) Carbocation->E_Isomer - H+ (from C2/C4) Hofmann->Carbocation + H+ Z_Isomer->Carbocation + H+ (Re-protonation)

Caption: E1 Elimination pathway showing the acid-catalyzed equilibration loop that favors the thermodynamic E-isomer.

Purification Workflow

Purification Start Crude Reaction Mix Wash NaHCO3 Wash & Drying Start->Wash Distill Fractional Distillation (>30 Theoretical Plates) Wash->Distill Cut1 Cut 1: <66°C (2-Ethyl-1-butene) Distill->Cut1 First Fraction Cut2 Cut 2: 67-69°C (Z-Isomer rich) Distill->Cut2 Intermediate Cut3 Cut 3: 70-72°C (Pure E-Isomer) Distill->Cut3 Target Product

Caption: Distillation logic for separating close-boiling isomers.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against the following physicochemical standards.

Physical Properties Table
PropertyValue (E-Isomer)Value (Z-Isomer)Notes
Boiling Point 70–72 °C 67–68 °CKey separation parameter
Density (20°C) 0.696 g/mL0.692 g/mLVery similar; difficult to distinguish
Refractive Index 1.4051.402-
NMR Spectroscopic Identification

¹H NMR is the definitive method for assessing isomeric purity.[1] The chemical shift of the vinyl proton and the coupling constants of the methyl groups differ due to the spatial arrangement.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Feature
Vinyl Proton (C2-H) 5.15 - 5.20 Quartet of quartetsShift is slightly downfield in E vs Z.[1][5]
Vinyl Methyl (C3-Me) 1.58Singlet (broad)-
Allylic Methyl (C2-Me) 1.62Doublet-
Ethyl Group (CH₂) 1.95Multiplet-
Ethyl Group (CH₃) 0.95Triplet-

Note: In the Z-isomer, the steric crowding often causes slight upfield shifts and distinct NOE (Nuclear Overhauser Effect) signals between the C2-Methyl and C3-Ethyl groups, which are absent in the E-isomer.

References

  • NIST Chemistry WebBook. 2-Pentene, 3-methyl-, (E)- Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1][5]

  • PubChem. (E)-3-Methyl-2-pentene Compound Summary. National Library of Medicine.[1] [Link][1][5]

  • ChemBK. Physical Properties of (E)-3-Methyl-2-pentene. [Link][1]

  • Master Organic Chemistry. E and Z Notation for Alkenes. (For theoretical grounding on stereochemical priority). [Link]

Sources

Application

1H NMR and 13C NMR spectral analysis of trans-3-Methyl-2-pentene

Application Note: High-Resolution NMR Analysis of trans-3-Methyl-2-pentene Executive Summary This guide details the structural validation of trans-3-methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene) using 1H and 13C Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Analysis of trans-3-Methyl-2-pentene

Executive Summary

This guide details the structural validation of trans-3-methyl-2-pentene (IUPAC: (E)-3-methylpent-2-ene) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike simple disubstituted alkenes, trisubstituted alkenes require rigorous stereochemical assignment using Nuclear Overhauser Effect (NOE) spectroscopy to distinguish between E (trans) and Z (cis) isomers.[1] This protocol addresses sample volatility, chemical shift assignment, and definitive stereochemical proof.[1]

Structural Context & Nomenclature

Before analysis, the stereochemistry must be defined by Cahn-Ingold-Prelog (CIP) priority rules to ensure accurate spectral interpretation.[1]

  • Compound: 3-Methyl-2-pentene[1][2][3][4][5][6][7][8]

  • Isomer: trans / (E)

  • CIP Priority:

    • C2 Position: Methyl (

      
      ) > Hydrogen (
      
      
      
      )
    • C3 Position: Ethyl (

      
      ) > Methyl (
      
      
      
      )[1]
  • Configuration: In the (E) isomer, the high-priority groups (C1-Methyl and C3-Ethyl) are on opposite sides of the double bond.[6] Consequently, the olefinic proton (H2) is spatially cis to the ethyl group .

Protocol 1: Sample Preparation for Volatile Alkenes

trans-3-Methyl-2-pentene is a volatile liquid (BP ~67-70°C).[1] Improper handling leads to concentration changes and solvent suppression issues.[1]

Materials:

  • Analyte: >98% trans-3-methyl-2-pentene.[1]

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    
    • Alternative: Benzene-d6 (

      
      ) if methyl signals overlap in chloroform.[1]
      
  • Tube: 5 mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

  • Pre-Chill: Cool the analyte and

    
     to 4°C to minimize evaporation during transfer.
    
  • Dissolution: In a vial, dissolve 15 mg (approx. 20

    
    L) of analyte in 0.6 mL 
    
    
    
    .
    • Note: Avoid high concentrations (>50 mg/mL) to prevent viscosity-induced line broadening.[1]

  • Transfer: Transfer to the NMR tube using a long-tip glass Pasteur pipette to avoid solvent reflux on the tube walls.

  • Sealing: Cap immediately. For long-term storage, wrap the cap with Parafilm to prevent differential evaporation of the volatile alkene.

  • Equilibration: Allow the sample to reach probe temperature (298 K) inside the spectrometer for 5 minutes before shimming.

Part 1: 1H NMR Spectral Analysis

The 1H NMR spectrum provides connectivity data. The key diagnostic is the coupling of the olefinic proton and the multiplicity of the alkyl groups.

Predicted 1H NMR Data (400 MHz, CDCl3)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
H2

5.17 Quartet (q)1H

Hz
Deshielded olefinic proton.[1] Quartet due to coupling with C1-Me.[1]
H4

1.98 Quartet (q)2H

Hz
Allylic methylene.[1] Quartet due to coupling with C5-Me.[1]
H3-Me

1.58 Singlet (s)*3HBroadenedAllylic methyl on substituted carbon.[1] Appears as a singlet (fine splitting possible).
H1

1.53 Doublet (d)3H

Hz
Allylic methyl attached to

.[1] Couples with H2.
H5

0.96 Triplet (t)3H

Hz
Terminal methyl of the ethyl group.[1]

*Note: The H3-Me singlet often exhibits fine allylic coupling (


 Hz) with H2 or H4, appearing as a broad singlet or fine multiplet.
Stereochemical Verification (NOE)

Standard 1D NMR cannot definitively distinguish E from Z due to similar chemical shifts.[1] 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is required.[1]

  • Experiment: Irradiate the olefinic proton H2 (5.17 ppm).

  • Result for (E)-Isomer:

    • Strong NOE enhancement at H4 (Ethyl methylene, ~1.98 ppm).[1]

    • Reasoning: In the (E) configuration, H2 and the Ethyl group are cis (spatially close).

  • Result for (Z)-Isomer:

    • Strong NOE enhancement at H3-Me (Methyl group, ~1.58 ppm).[1]

    • Reasoning: In the (Z) configuration, H2 and the C3-Methyl group are cis.[7]

Part 2: 13C NMR Spectral Analysis

13C NMR confirms the carbon skeleton and provides secondary evidence for stereochemistry via the


-gauche effect .
Predicted 13C NMR Data (100 MHz, CDCl3)
PositionTypeShift (

, ppm)
DEPT-135 PhaseAnalysis
C3 Quaternary (

)
136.5 AbsentMost deshielded due to double bond and substitution.[1]
C2 Methine (

)
118.2 Positive (+)Olefinic methine.[1]
C4 Methylene (

)
29.5 Negative (-)Allylic methylene.[1]
C1 Methyl (

)
13.5 Positive (+)Allylic methyl (attached to C2).[1]
C3-Me Methyl (

)
15.8 Positive (+)Allylic methyl (attached to C3).[1]
C5 Methyl (

)
12.1 Positive (+)Terminal methyl.[1]
Stereochemical Logic: The -Gauche Effect
  • Concept: Steric crowding causes an upfield shift (shielding, lower ppm) for carbons involved in steric compression.[1]

  • Application:

    • In the (Z)-isomer , the C1-Methyl and C4-Ethyl groups are cis.[1] They crowd each other. This would cause C1 and C4 to appear at lower ppm (e.g., C1 < 12 ppm).[1]

    • In the (E)-isomer , the C1-Methyl and C4-Ethyl are trans (far apart).[1] There is less steric compression.[1] Therefore, C1 and C4 appear downfield (higher ppm) relative to the Z-isomer.[1]

    • Diagnostic: If C1 is observed >13 ppm, it supports the E (trans) configuration.

Workflow Visualization

The following diagram outlines the logical flow for determining the stereochemistry of 3-methyl-2-pentene.

G Start Start: Unknown Isomer 3-Methyl-2-pentene Prep Sample Prep (CDCl3, 4°C) Start->Prep H1NMR 1H NMR Experiment (Assign Signals) Prep->H1NMR CheckJ Check Multiplicity (H2 = Quartet?) H1NMR->CheckJ NOE_Exp NOE Experiment (Irradiate H2 @ 5.17 ppm) CheckJ->NOE_Exp Confirmed Res_Cis Enhancement at C3-Methyl (~1.58 ppm) NOE_Exp->Res_Cis Res_Trans Enhancement at C4-Methylene (~1.98 ppm) NOE_Exp->Res_Trans Conclusion_Z Conclusion: (Z)-Isomer (cis) Res_Cis->Conclusion_Z H2 cis to Me Conclusion_E Conclusion: (E)-Isomer (trans) Res_Trans->Conclusion_E H2 cis to Et

Figure 1: Stereochemical determination workflow using NOE spectroscopy.

References

  • NIST Chemistry WebBook . (E)-3-Methyl-2-pentene Spectral Data. National Institute of Standards and Technology.[1] Link

  • ChemicalBook . trans-3-Methyl-2-pentene NMR Data. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for

    
    -gauche effect in 13C NMR).
    
  • University of Wisconsin-Madison . NMR of Alkenes: Coupling Constants and Stereochemistry. Link

  • SDBS . Spectral Database for Organic Compounds. AIST Japan.[1][9] (Search ID: 616-12-6). Link[1]

Sources

Method

Application Note: Regioselective Photosensitized Oxidation of trans-3-Methyl-2-pentene in Zeolite NaY

Executive Summary This application note details the protocol for the photosensitized oxidation of trans-3-Methyl-2-pentene within the supercages of Zeolite NaY. Unlike solution-phase singlet oxygen ( ) ene reactions, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the photosensitized oxidation of trans-3-Methyl-2-pentene within the supercages of Zeolite NaY. Unlike solution-phase singlet oxygen (


) ene reactions, which are governed by steric accessibility and statistical probability, intra-zeolite oxidation leverages cation-

interactions
and confinement effects to alter regioselectivity.

This methodology is critical for researchers in drug discovery and fragrance synthesis who require specific allylic hydroperoxides (or their corresponding alcohols) that are difficult to synthesize via conventional homogeneous chemistry.

Mechanistic Principles

The Singlet Oxygen Ene Reaction

The photo-oxygenation of alkenes proceeds via the "ene" mechanism, where singlet oxygen (


) abstracts an allylic hydrogen, shifting the double bond and forming an allylic hydroperoxide.[1]
The Zeolite Effect (Supramolecular Control)

In solution, trans-3-Methyl-2-pentene yields a mixture of hydroperoxides derived from hydrogen abstraction at the C-1 methyl, C-3 methyl, and C-4 methylene positions.

In Zeolite NaY , the scenario changes:

  • Adsorption: The alkene adsorbs into the supercage. The alkali metal cation (

    
    ) binds to the 
    
    
    
    -system of the alkene.
  • Steering: This binding anchors the alkene, shielding specific hydrogens from attack by

    
     or electronically deactivating the "twin" methyl groups.
    
  • Sensitization: A cationic dye (Thionin or Methylene Blue), also ion-exchanged into the zeolite, generates

    
     in close proximity to the substrate.
    
Mechanism Diagram

The following diagram illustrates the pathway from photon absorption to regioselective product formation.

Mechanism cluster_0 Zeolite Supercage (Microreactor) Dye Sensitizer (Thionin/MB) O2 Ground State O2 Dye->O2 Energy Transfer SingletO2 Singlet Oxygen (1O2) O2->SingletO2 TS Transition State (Cation-Steered) SingletO2->TS Attack Alkene trans-3-Methyl-2-pentene (Docked to Na+) Alkene->TS Ene Reaction Product Regioselective Hydroperoxide TS->Product Light Visible Light (>500 nm) Light->Dye Excitation

Figure 1: Mechanistic pathway of cation-steered photo-oxygenation inside Zeolite NaY.

Materials and Equipment

Reagents
  • Zeolite: NaY Zeolite (Si/Al ratio ~2.4, e.g., CBV100 from Zeolyst).

  • Sensitizer: Thionin acetate or Methylene Blue (cationic dyes).

  • Substrate: trans-3-Methyl-2-pentene (>98% purity).

  • Solvents: Deionized water (for loading), Hexane (for extraction), Dichloromethane.

  • Reductant: Triphenylphosphine (

    
    ).[2][3][4][5]
    
  • Gas: High-purity Oxygen (

    
    ).
    
Equipment
  • Photoreactor: Rayonet reactor or LED setup (Yellow/Red light, ~590 nm for Thionin, ~660 nm for Methylene Blue).

  • Glassware: Pyrex test tubes or quartz cells (if UV required, though visible is used here).

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) with a capillary column (e.g., DB-5 or HP-5).

Experimental Protocols

Protocol A: Preparation of Sensitizer-Supported Zeolite

Objective: To encapsulate the dye within the supercages via ion exchange.

  • Activation: Calcine NaY zeolite at 500°C for 6 hours in air to remove adsorbed water and organics. Allow to cool in a desiccator.

  • Slurry Preparation: Suspend 5.0 g of activated NaY in 250 mL of deionized water.

  • Dye Addition: Add Thionin acetate (approx. 10-15 mg) dissolved in water. The target loading is low (

    
     mol/g) to prevent dye aggregation (dimerization), which reduces singlet oxygen quantum yield.
    
  • Exchange: Stir the slurry overnight at room temperature in the dark.

  • Washing: Filter the zeolite. Wash repeatedly with water until the filtrate is colorless. This ensures no dye remains on the exterior surface.

  • Drying: Dry the colored powder in a vacuum oven at 80°C for 12 hours .

    • Critical Note: The zeolite must be dehydrated before the reaction to maximize cation-alkene interaction.

Protocol B: Photo-Oxidation (Solid-State/Dry Method)

Objective: To perform the reaction under confinement conditions.

  • Loading Substrate: Place 1.0 g of the Dye-NaY complex in a Pyrex reaction tube.

  • Adsorption: Add trans-3-Methyl-2-pentene (approx. 20 mg) dropwise onto the solid powder.

    • Technique: Add hexane (2 mL) to distribute the alkene, stir to form a slurry, then evaporate the hexane under a stream of dry nitrogen. This leaves the alkene adsorbed inside the pores.

  • Oxygenation: Purge the tube with a gentle stream of

    
     for 15 minutes. Maintain a static 
    
    
    
    atmosphere or slow flow during irradiation.
  • Irradiation: Place the tube in the photoreactor (cooled to ~5°C to 20°C; lower temperatures often enhance selectivity). Irradiate for 1–4 hours depending on light intensity.

    • Monitoring: Conversion can be checked by extracting a small aliquot (see Protocol C).

Protocol C: Product Isolation and Reduction

Objective: To recover the products and stabilize them for analysis.

  • Desorption: Add 10 mL of polar solvent (e.g., Methanol or Acetonitrile) to the solid. Sonicate for 10 minutes to desorb the products from the zeolite.

  • Filtration: Filter off the zeolite using a syringe filter (0.45 µm PTFE).

  • Reduction: Immediately add a slight excess of Triphenylphosphine (

    
    )  to the filtrate.
    
    • Reasoning: Allylic hydroperoxides are thermally unstable and can decompose in the GC injector.

      
       reduces them quantitatively to the corresponding allylic alcohols, which are stable.
      
    • Reaction:

      
      .
      
  • Analysis: Inject the reduced solution into the GC-MS.

Workflow Visualization

Workflow cluster_prep Catalyst Prep cluster_rxn Photo-Reaction cluster_workup Workup & Analysis Calcination Calcine NaY (500°C, 6h) DyeLoad Ion Exchange (Thionin/Water) Calcination->DyeLoad Dehydration Vacuum Dry (80°C) DyeLoad->Dehydration Adsorption Adsorb Alkene (Hexane Slurry -> Evap) Dehydration->Adsorption Irradiation Irradiate + O2 (>500nm, 4h) Adsorption->Irradiation Extract Desorb (Methanol/Sonicate) Irradiation->Extract Reduce Reduce w/ PPh3 (R-OOH -> R-OH) Extract->Reduce GC GC-MS Analysis Reduce->GC

Figure 2: Step-by-step experimental workflow for intra-zeolite photo-oxygenation.

Data Interpretation and Expected Results

The primary metric for success is the Regioselectivity Ratio .

Product Classes

Upon reduction, trans-3-Methyl-2-pentene yields four main alcohol isomers:

  • Type A: Derived from attack at the C1-Methyl (twin).

  • Type B: Derived from attack at the C3-Methyl (twin).

  • Type C: Derived from attack at the C4-Methylene (ethyl group).

Comparative Selectivity Table
MediumDominant InteractionProduct Distribution Trend
Solution (

)
Steric / StatisticalMixture of A, B, and C (often nearly statistical).
Zeolite NaY Cation-

Binding
Significant shift.[6] Attack on "twin" methyls (A/B) is often suppressed due to cation shielding. Type C (Ethyl attack) is enhanced.
Zeolite LiY Stronger Cation BindingEven higher selectivity due to tighter binding of the

to the alkene double bond.

Key Insight: In the zeolite, the cation binds the double bond. The "twin" methyl groups are sterically encumbered by the cage walls or the cation itself. The ethyl group hydrogens (Type C) remain more accessible to the diffusing singlet oxygen.

Troubleshooting & Expert Tips

  • Low Conversion:

    • Cause: Dye aggregation (dimers do not produce

      
      ).
      
    • Fix: Lower the dye loading concentration during the exchange step. Ensure the zeolite is washed thoroughly.

  • Loss of Selectivity:

    • Cause: Presence of water.[1][3][5][7] Water competes with the alkene for cation binding sites (

      
      ), destroying the "steering" effect.
      
    • Fix: Ensure the zeolite is dried under vacuum immediately before use and the gas stream is dry.

  • Peak Tailing in GC:

    • Cause: Incomplete reduction of hydroperoxides.

    • Fix: Increase the reaction time with Triphenylphosphine (30 mins) before injection.

References

  • Ramamurthy, V., et al. (1993). "Zeolites as Supramolecular Hosts for Photochemical Transformations." Journal of the American Chemical Society.

  • Clennan, E. L. (2000). "New mechanistic and synthetic aspects of singlet oxygen chemistry." Tetrahedron.

  • Li, X., & Ramamurthy, V. (1996). "Selective photooxidation of alkenes within zeolites." Journal of the American Chemical Society.

  • Stratakis, M. (2006).[8] "Selectivity in the chemistry of singlet oxygen within zeolites." Current Organic Chemistry.

  • Turro, N. J. (2000). "Chiral photochemistry in zeolites." Accounts of Chemical Research.

Sources

Application

Application Note: Controlled Hydroperoxidation of trans-3-Methyl-2-pentene via Schenck Ene Reaction

Abstract & Scope This application note details the experimental protocol for the regioselective hydroperoxidation of trans-3-methyl-2-pentene using singlet oxygen ( ) photooxygenation (Schenck Ene Reaction). Unlike radic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental protocol for the regioselective hydroperoxidation of trans-3-methyl-2-pentene using singlet oxygen (


) photooxygenation (Schenck Ene Reaction). Unlike radical-mediated auto-oxidation, which yields complex non-selective mixtures, this protocol utilizes a photosensitizer to generate singlet oxygen in situ, facilitating a concerted "ene" reaction. This method is critical for synthesizing allylic hydroperoxides used as intermediates in oxygen-transfer reactions or as precursors for allylic alcohols.

Primary Reaction:



Safety Warning: Critical Hazards

CLASS 1 HAZARD: ORGANIC PEROXIDES

  • Explosion Risk: Allylic hydroperoxides are high-energy compounds. NEVER distill the crude reaction mixture or concentrate to complete dryness. Concentration increases the risk of thermal runaway and explosion.[1]

  • Handling: Perform all operations behind a blast shield. Use non-sparking tools.[2]

  • Storage: Store solutions at -20°C or lower.

  • Peroxide Testing: Validate quenching before disposal.

Theoretical Framework

Mechanism: The Schenck Ene Reaction

The reaction proceeds via a concerted suprafacial addition of singlet oxygen (


) to the alkene. The mechanism involves the abstraction of an allylic hydrogen and the migration of the double bond.
Regioselectivity in trans-3-Methyl-2-pentene

The substrate, trans-3-methyl-2-pentene (also known as the E-isomer), presents three distinct types of allylic hydrogens. Regioselectivity is governed by the "cis-effect," where singlet oxygen preferentially abstracts hydrogen from the more substituted side or the side cis to the bulky group, though steric hindrance can modulate this.

Potential Abstraction Sites:

  • C1-Methyl (

    
    ):  Leads to an internal double bond shift.
    
  • C3-Methyl (

    
    ):  Leads to an exocyclic double bond.
    
  • C4-Methylene (

    
    ):  Leads to a terminal double bond shift.
    

Note: Due to the concerted nature of the mechanism, the stereochemistry of the double bond in the product is strictly determined by the geometry of the transition state.

Experimental Protocol

Equipment & Reagents
ComponentSpecificationPurpose
Substrate trans-3-Methyl-2-pentene (>98% purity)Target Alkene
Photosensitizer Tetraphenylporphyrin (TPP) or Rose Bengal

Generator
Solvent Dichloromethane (DCM) (HPLC Grade)Reaction Medium (TPP compatible)
Light Source Sodium Vapor Lamp (500W) or 660nm LED ArrayExcitation of sensitizer
Gas Supply Oxygen (Ultra High Purity), driedReagent
Cooling Immersion well with circulating cryostat (-20°C)Temperature control
Glassware Pyrex photochemical reactor (double-walled)Light transmission & cooling
Workflow Visualization

Photooxygenation_Workflow Setup Reactor Setup (DCM, TPP, Alkene) Cooling Cooling Phase (-20°C to 0°C) Setup->Cooling Equilibrate Oxygenation Oxygen Purge (Saturation) Cooling->Oxygenation Bubbling Irradiation Irradiation (Na-Lamp/LED) Oxygenation->Irradiation Start Light Monitoring TLC/NMR Monitoring (Conversion Check) Irradiation->Monitoring Every 30 min Monitoring->Irradiation Incomplete Workup Workup (Solvent Evap < 20°C) Monitoring->Workup >95% Conv.

Figure 1: Step-by-step workflow for the photooxygenation process.

Detailed Procedure
Step 1: Reactor Preparation
  • Assemble a double-walled photochemical reactor with a central immersion well for the lamp.

  • Connect the outer jacket to a circulating cryostat set to -20°C .

  • Insert a gas dispersion tube (fritted glass) extending to the bottom of the reaction vessel.

Step 2: Solution Preparation
  • Dissolve 1.0 g (11.9 mmol) of trans-3-methyl-2-pentene in 100 mL of anhydrous Dichloromethane (DCM).

  • Add 5 mg of Tetraphenylporphyrin (TPP) as the sensitizer. The solution should turn a faint purple/pink.

    • Note: If using Methanol as solvent, substitute TPP with Rose Bengal.

Step 3: Photooxygenation
  • Begin a slow stream of dry Oxygen gas through the solution (approx. 2-3 bubbles per second). Allow to purge for 15 minutes to saturate the solvent.

  • Switch on the cooling circulation and ensure the internal temperature is stable at -20°C.

  • Turn on the light source (Sodium Lamp or LED).

  • Maintain oxygen bubbling and stirring throughout the irradiation.

Step 4: Monitoring (Critical)[3]
  • Monitor reaction progress by 1H-NMR or TLC (Stain: p-Anisaldehyde; Hydroperoxides stain pink/red).

  • Stopping Criterion: Stop irradiation when >95% of the starting material is consumed (typically 2-6 hours depending on photon flux). Over-irradiation can lead to secondary decomposition.

Step 5: Work-up
  • Turn off the light and stop oxygen flow.

  • Transfer the solution to a round-bottom flask.

  • Safety Step: Check for peroxide presence using a Quantofix® Peroxide test strip (should be strongly positive).

  • Evaporate the solvent under reduced pressure at a bath temperature below 20°C .

    • Warning: Do not evaporate to dryness.[2] Leave a small amount of solvent or immediately dilute in the next solvent if proceeding to reduction.

  • Purification: Rapid column chromatography on Silica Gel at 0°C (Eluent: Hexane/Ethyl Acetate gradient) can be used to remove the sensitizer, but hydroperoxides degrade on silica. For high-purity applications, immediate reduction to the corresponding alcohol is recommended for characterization.

Analytical Validation

To validate the hydroperoxidation, it is standard practice to reduce an aliquot to the stable allylic alcohol for characterization, or characterize the hydroperoxide in situ at low temperature.

Iodometric Titration (Active Oxygen Content)

This method quantifies the concentration of hydroperoxide groups.

  • Dissolve a weighed aliquot of the crude oil in Isopropanol (10 mL).

  • Add excess saturated aqueous KI solution and a trace of Acetic Acid.

  • Reflux gently for 5 minutes (solution turns dark yellow/brown due to

    
     liberation).
    
  • Titrate the liberated Iodine with standardized 0.1 N Sodium Thiosulfate (

    
    ) until the solution is pale yellow.
    
  • Add starch indicator and continue titration until colorless.

Reaction Pathway & Product Distribution

Reaction_Pathway SM trans-3-Methyl-2-pentene TS Transition State (Concerted Ene) SM->TS + 1O2 SingletO Singlet Oxygen (1O2) SingletO->TS Prod1 Product A: 3-hydroperoxy-3-methyl-1-pentene (Shift to C1-C2) TS->Prod1 Path A (Minor) Prod2 Product B: 2-hydroperoxy-3-methyl-3-pentene (Shift to C3-C4) TS->Prod2 Path B (Major) Prod3 Product C: 2-ethyl-3-hydroperoxy-1-butene (Exocyclic Shift) TS->Prod3 Path C (Variable)

Figure 2: Divergent reaction pathways resulting in isomeric hydroperoxides.

Data Summary Table
ParameterValue / Observation
Appearance Colorless to pale yellow oil
Rf (TLC) ~0.3 - 0.4 (Hex:EtOAc 8:2)
NMR Diagnostic (

)
Broad singlet

7.5 - 9.0 ppm
NMR Diagnostic (Vinyl) Shifted signals relative to SM (check

4.9 - 6.0 ppm)
Active Oxygen Theoretical: ~19% by weight

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient photon flux or

depletion.
Check lamp intensity; increase

flow rate; ensure efficient stirring.
High By-products Temperature too high; Over-irradiation.Lower temp to -40°C; Stop reaction earlier (at 85-90% conversion).
Explosion/Pop Concentration to dryness; Peroxide accumulation.[1]STOP. Never distill. Use a blast shield. Dilute immediately.
Color Retention Sensitizer contamination.Filter through a short pad of activated charcoal or silica (cold).

References

  • Singleton, D. A., et al. (2003). "Mechanism of Ene Reactions of Singlet Oxygen." Journal of the American Chemical Society.

  • Clennan, E. L., & Pace, A. (2005). "Advances in Singlet Oxygen Chemistry." Tetrahedron.

  • Alberti, M. N., & Orfanopoulos, M. (2010). "The Schenck Ene Reaction: Diastereoselective Oxyfunctionalization with Singlet Oxygen." Synthesis.

  • Organic Chemistry Portal. "Schenck Ene Reaction."

  • Safe Work Procedure: Peroxide Forming Compounds. (University Guidelines).

Sources

Method

Application Note: Green Catalytic Synthesis of 3-Methyl-2-Pentene

Abstract This application note details a robust, solvent-free protocol for the synthesis of 3-methyl-2-pentene (CAS: 922-61-2) via the acid-catalyzed dehydration of 3-methyl-3-pentanol .[1] Utilizing Amberlyst® 15 , a ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, solvent-free protocol for the synthesis of 3-methyl-2-pentene (CAS: 922-61-2) via the acid-catalyzed dehydration of 3-methyl-3-pentanol .[1] Utilizing Amberlyst® 15 , a macroreticular sulfonic acid resin, this method replaces traditional mineral acids (e.g., H₂SO₄) with a reusable solid catalyst.[1] The protocol employs a reactive distillation strategy to drive the equilibrium forward, exploiting the boiling point differential between the product (bp ~69 °C) and the starting alcohol (bp ~123 °C). This approach ensures high selectivity for the thermodynamic Zaitsev product while minimizing waste, aligning with Green Chemistry Principle #9 (Catalysis).[1]

Scientific Foundation & Mechanistic Insight[1]

The Target: 3-Methyl-2-Pentene

3-methyl-2-pentene is a trisubstituted alkene, making it thermodynamically more stable than its isomers (e.g., 2-ethyl-1-butene) due to hyperconjugation.[1] It serves as a critical intermediate in the synthesis of fine chemicals, including fragrance compounds like Iso E Super® precursors, and as a model branched alkene for fuel combustion studies [1, 2].[1]

Reaction Mechanism: E1 Elimination

The transformation proceeds via an E1 (Elimination Unimolecular) mechanism, characteristic of tertiary alcohols.[1]

  • Protonation: The sulfonic acid groups (-SO₃H) on the Amberlyst-15 resin protonate the hydroxyl group of 3-methyl-3-pentanol.[1]

  • Carbocation Formation: Loss of water yields a stable tertiary carbocation.[1]

  • Elimination (Regioselectivity): A proton is removed from an adjacent carbon.[1][2]

    • Path A (Zaitsev): Removal from C2 or C4 (methylene groups) yields the trisubstituted 3-methyl-2-pentene (Major Product).[1]

    • Path B (Hofmann): Removal from the C3-methyl group yields the disubstituted 2-ethyl-1-butene (Minor Product).[1]

Thermodynamic Control: The reaction conditions (heating) favor the formation of the more stable trisubstituted alkene (Zaitsev's Rule) [3, 4].[1]

ReactionMechanism Alcohol 3-Methyl-3-Pentanol (Tertiary Alcohol) Protonated Protonated Alcohol (-OH2+) Alcohol->Protonated + H+ (Amberlyst-15) Carbocation Tertiary Carbocation (Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Zaitsev 3-Methyl-2-Pentene (Major, Trisubstituted) Carbocation->Zaitsev - H+ (Path A: Zaitsev) Hofmann 2-ethyl-1-butene (Minor, Disubstituted) Carbocation->Hofmann - H+ (Path B: Hofmann)

Figure 1: E1 Elimination mechanism showing the competition between Zaitsev and Hofmann pathways.[1]

Catalyst Selection: Solid vs. Liquid Acids

FeatureAmberlyst® 15 (Solid Resin)Sulfuric Acid (Liquid)Impact on Protocol
Phase Heterogeneous (Beads)Homogeneous (Liquid)Resin allows simple filtration/decantation; no extraction needed.
Corrosion Non-corrosive to glass/steelHighly CorrosiveSafer handling; lower equipment maintenance.[1]
Side Reactions Low (Site isolation)High (Polymerization/Charring)Resin minimizes tar formation at controlled temps (<100°C).
Reusability High (Wash & Dry)Single-use (Neutralized waste)Reduces chemical waste streams.
Acidity ~4.7 meq/g (Sulfonic acid)Variable (Conc.[1] dependent)Consistent active site density for reproducible kinetics [5].[1]

Experimental Protocol

Reagents & Equipment[1][2]
  • Precursor: 3-methyl-3-pentanol (Purity >98%, bp 123 °C).[1]

  • Catalyst: Amberlyst® 15 (Dry form).[1] Note: If wet, dry at 100°C overnight before use.[1]

  • Apparatus:

    • Round-bottom flask (RBF).[1][2]

    • Short-path distillation head (or Dean-Stark trap if refluxing).[1]

    • Thermometer/Thermocouple.[1]

    • Heating mantle with magnetic stirring.[1]

    • Receiving flask (cooled in ice bath).

Step-by-Step Methodology (Reactive Distillation)

Objective: Drive the equilibrium by continuously removing the lower-boiling product and water azeotrope.

Step 1: Catalyst Loading [1]

  • Charge the RBF with 3-methyl-3-pentanol (e.g., 102 g, 1.0 mol).[1]

  • Add Amberlyst-15 catalyst at 1-3 wt% relative to the alcohol (e.g., 1.0 - 3.0 g).

    • Insight: Higher loading increases rate but may promote isomerization. 2 wt% is optimal for selectivity.[1]

Step 2: Reaction Initiation

  • Assemble the distillation setup. Ensure the receiving flask is submerged in an ice/water bath (0-4 °C) to minimize evaporation of the volatile alkene.[1]

  • Begin stirring (medium speed) to suspend the resin beads.

  • Heat the flask gradually. The internal temperature should reach 80-90 °C .

    • Caution: Do not exceed 110 °C to prevent resin degradation (desulfonation) [6].[1]

Step 3: Reactive Distillation

  • Observe the vapor temperature.[1][3] The product (3-methyl-2-pentene) forms a heterogeneous azeotrope with water boiling around 55-65 °C [7].[1]

  • Collect the distillate. It will appear cloudy or separate into two layers immediately (Organic alkene phase top, aqueous phase bottom).[1]

  • Continue heating until the vapor temperature rises significantly toward the alcohol's boiling point (123 °C) or distillation ceases.

Step 4: Work-up & Purification [1]

  • Transfer the distillate to a separatory funnel.[1][2]

  • Phase Separation: Drain the lower aqueous layer (byproduct water).[1]

  • Drying: Wash the organic layer once with saturated NaHCO₃ (to remove any trace acid) and then dry over anhydrous MgSO₄ or CaCl₂.[1]

  • Final Distillation: Perform a simple distillation of the dried organic layer.[1]

    • Collect fraction boiling at 67–70 °C .

    • Yield Expectation: 85-95%.[1][3]

Workflow Start Start: 3-methyl-3-pentanol + Amberlyst-15 Heat Heat to 80-90°C (Reactive Distillation) Start->Heat Distill Collect Distillate (Alkene + Water Azeotrope) Heat->Distill Vapor < 70°C Separate Phase Separation (Remove Water) Distill->Separate Dry Dry Organic Layer (MgSO4) Separate->Dry FinalDist Final Distillation (Collect 67-70°C) Dry->FinalDist

Figure 2: Process flow for the reactive distillation synthesis.

Data Analysis & Quality Control

Physical Properties Reference
Property3-Methyl-3-Pentanol (Reactant)3-Methyl-2-Pentene (Product)
Molecular Formula C₆H₁₄OC₆H₁₂
Boiling Point 123 °C67 - 70 °C
Density (20°C) 0.824 g/mL~0.698 g/mL
Solubility in Water ~45 g/LInsoluble
Isomer Distribution (Typical GC Data)

Under optimized acid catalysis, the thermodynamic equilibrium heavily favors the trisubstituted alkene.[1]

ComponentStructure TypeTypical Selectivity (%)
3-methyl-2-pentene Trisubstituted (Zaitsev)85 - 90%
2-ethyl-1-butene Disubstituted (Hofmann)10 - 15%
3-methyl-1-pentene Disubstituted (Isomerization)< 2%

Note: The E/Z ratio of 3-methyl-2-pentene is typically observed, but both isomers are trisubstituted and valuable.[1]

References

  • Li, H., et al. (2020).[1] "Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances." Journal of Chemical Technology & Biotechnology. Link[1]

  • NIST WebBook. "3-Methyl-2-pentene Thermochemical Data."[1] National Institute of Standards and Technology.[1] Link

  • LibreTexts Chemistry. "Stability of Alkenes: Zaitsev's Rule." Link

  • Filo Education. "Acid-catalyzed dehydration of 3-methyl-2-pentanol mechanism." Link

  • Tejero, J., et al. (2025).[1] "Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols."[1] ResearchGate.[1] Link

  • Unicartagena. "Thermal stability of Amberlyst® 15." Revistas Unicartagena. Link

  • University of Edinburgh. "Heterogeneous Azeotropes Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of trans-3-Methyl-2-pentene

[1] Executive Summary & Molecule Profile[1][2] The Challenge: Purifying trans-3-methyl-2-pentene (CAS: 616-12-6) is deceptively difficult due to the thermodynamic and physical similarities of its geometric isomer, cis-3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1][2]

The Challenge: Purifying trans-3-methyl-2-pentene (CAS: 616-12-6) is deceptively difficult due to the thermodynamic and physical similarities of its geometric isomer, cis-3-methyl-2-pentene (CAS: 922-62-3).[1] Unlike simple disubstituted alkenes where the cis isomer typically boils higher due to polarity, the trisubstituted nature of this molecule results in a boiling point inversion or overlap that renders standard distillation inefficient.[1]

Target Molecule Data:

Propertytrans-3-Methyl-2-pentenecis-3-Methyl-2-penteneSeparation Implication
Boiling Point 70–72 °C 67–68 °C

requires high-efficiency fractionation.[1][2]
Density (20°C) 0.696 g/mL0.692 g/mLDensity gradient separation is impossible.[2]
Ag+ Affinity Low (Weak

-complex)
High (Strong

-complex)
Primary mechanism for high-purity isolation.

Troubleshooting Module: Distillation

Use this module for bulk enrichment (up to ~90-95% purity).[1]

Q: I am performing fractional distillation, but the isomers are co-distilling. Why?

A: You are likely battling a low theoretical plate count relative to the small boiling point differential (


).
  • The Science: According to the Fenske equation, a separation with a relative volatility (

    
    ) near 1.1 (derived from the close BPs) requires a minimum of 50–60 theoretical plates for high purity. Standard Vigreux columns provide only 2–5 plates.[1]
    
  • The Protocol:

    • Equipment: Switch to a Spinning Band Distillation system or a packed column (Helipak/Multiknit) with >50 theoretical plates.

    • Reflux Ratio: Set a reflux ratio of at least 20:1 (20 drops returned for 1 collected).

    • Temperature Monitoring: Place the probe in the vapor head. Collect fractions only when the temperature stabilizes at 70–71°C . If it drops to 67–68°C, you are collecting the cis-enriched forerun.[1]

Q: My distillate contains alcohol impurities (e.g., 3-methyl-3-pentanol). How do I remove them?

A: Alcohols often form azeotropes with alkenes, making them impossible to remove by simple distillation.[1]

  • The Protocol:

    • Wash: Perform a liquid-liquid extraction with water (alcohols are soluble; the alkene is not).[1]

    • Dry: Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ).
      
    • Polish: Reflux over Sodium metal (Na) or pass through activated Molecular Sieves (4Å) prior to final distillation to remove trace polar contaminants.[1]

Advanced Module: Argentation Chromatography

Use this module for "Polishing" to >99% isomeric purity when distillation plateaus.

Q: Distillation failed to remove the last 5% of the cis isomer. What is the next step?

A: You must switch from boiling-point separation to affinity separation using Argentation Chromatography (


-impregnated silica).[1]
Q: How does this separation work, and which isomer elutes first?

A: This is the critical self-validating mechanism.[1]

  • Mechanism: Silver ions (

    
    ) act as Lewis acids, forming reversible 
    
    
    
    -complexes with the alkene double bond.[1]
  • Selectivity: The cis isomer, being less sterically hindered around the

    
    -face or relieving more strain upon complexation, binds more strongly  to the silver.[1] The trans isomer binds weakly.
    
  • Elution Order: The Trans isomer elutes FIRST . The Cis isomer is retained and elutes later.

Protocol: Preparation of 10% Silica
  • Dissolve: Dissolve 10g of Silver Nitrate (

    
    ) in 50mL of Acetonitrile.
    
  • Slurry: Add 90g of activated Silica Gel (230–400 mesh) to the solution.

  • Evaporate: Rotary evaporate the solvent in the dark (silver is light-sensitive) until a free-flowing powder remains.

  • Column Packing: Pack the column protecting it from light (wrap in aluminum foil).

  • Elution: Use a gradient of Hexane (100%)

    
     Hexane/Ether (98:2).
    
    • Fraction A (Early): Pure trans-3-Methyl-2-pentene.[1][3]

    • Fraction B (Late):cis-Isomer and other high-affinity impurities.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix and the chemical mechanism behind the separation.

PurificationStrategy cluster_mechanism Ag-Chromatography Mechanism Start Crude Mixture (Trans + Cis + Alcohols) Wash 1. Water Wash & Drying (Remove Alcohols) Start->Wash Distill 2. High-Efficiency Distillation (>50 Plates, Reflux 20:1) Wash->Distill Check Purity Check (GC/NMR) Distill->Check Success Target Purity Achieved (>98% Trans) Check->Success >95% AgChrom 3. Argentation Chromatography (AgNO3 / Silica) Check->AgChrom <95% (Isomer Stuck) Trans Trans-Isomer (Weak Ag+ Complex) Elutes FIRST AgChrom->Trans Fast Fraction Cis Cis-Isomer (Strong Ag+ Complex) Elutes SECOND AgChrom->Cis Retained Fraction

Figure 1: Integrated workflow for the purification of trans-3-methyl-2-pentene, highlighting the divergent paths based on purity requirements and the mechanistic separation of isomers on silver nitrate.

Storage & Stability FAQ

Q: My purified sample is turning yellow/cloudy over time. What is happening? A: This indicates oxidation or polymerization.[1]

  • Cause: Trisubstituted alkenes are susceptible to auto-oxidation at the allylic position, forming hydroperoxides which can degrade into colored oligomers.[1]

  • Solution:

    • Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 10–50 ppm if downstream applications permit.[1]

    • Atmosphere: Store strictly under Argon or Nitrogen.[1]

    • Temperature: Store at 4°C or below.

References

  • ChemBK. (n.d.).[1] Physical Properties of (E)-3-methyl-2-pentene and (Z)-3-methyl-2-pentene. Retrieved January 29, 2026, from [Link][1]

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1] (Validates elution order and mechanism of Ag-chromatography).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for alkene distillation and drying).

Sources

Optimization

Technical Support Center: Optimizing Storage for trans-3-Methyl-2-pentene

Case ID: T3M2P-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are accessing the technical repository for trans-3-Methyl-2-pentene (CAS: 616-12-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T3M2P-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are accessing the technical repository for trans-3-Methyl-2-pentene (CAS: 616-12-6) .[1] This guide addresses the critical stability challenges associated with trisubstituted alkenes: autoxidation (peroxide formation) and volatility-induced concentration changes .

While the trans-isomer is thermodynamically more stable than the cis-isomer (approx. 1 kcal/mol difference), it remains highly susceptible to radical-mediated degradation upon exposure to atmospheric oxygen. The protocols below are designed to arrest these kinetic pathways.

Module 1: Critical Degradation Pathways (The "Why")

To optimize storage, you must understand the enemy. trans-3-Methyl-2-pentene degrades primarily through allylic autoxidation .

The Mechanism of Failure

Alkenes do not just "spoil"; they undergo a radical chain reaction. The allylic protons (adjacent to the double bond) are the weak link. Abstraction of these protons leads to a resonance-stabilized radical, which reacts with oxygen to form hydroperoxides.

Key Risk: These hydroperoxides are shock-sensitive explosives upon concentration (e.g., during distillation).

Autoxidation Start trans-3-Methyl-2-pentene Radical Allylic Radical (C•) Start->Radical H• Abstraction Initiator Initiator (Light/Heat/Trace Metal) Initiator->Radical PeroxyRad Peroxy Radical (COO•) Radical->PeroxyRad Fast Oxygen + O₂ (Atmosphere) Hydroperoxide Allylic Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide H• Abstraction from new Alkene Hydroperoxide->Radical Chain Propagation Polymer Gums/Polymers (Viscous Yellow Residue) Hydroperoxide->Polymer Decomposition

Figure 1: The autoxidation cycle. Storage conditions must break the "Initiator" and "Oxygen" links to prevent the cycle from starting.

Module 2: Storage Protocol (The "How")

This protocol is a self-validating system. If you follow these steps, the physical properties (Table 1) will remain within specification for 12 months.

Table 1: Physical Property Baselines
PropertySpecificationCritical Note
Boiling Point 67–72 °CHigh volatility; seal integrity is paramount.
Density ~0.696 g/mLCheck for density increases (indicates polymerization).
Flash Point -27 °C (-17 °F)Extreme Fire Hazard. Static discharge can ignite vapor.
Peroxide Potential Class B (Concentration Hazard)Must test before distillation.[2]
Step-by-Step Storage Workflow
1. Containment (The Barrier)
  • Vessel: Borosilicate glass vials (Type I).

  • Light Protection: Amber glass is mandatory to block UV light, which acts as a radical initiator.

  • Closure: PTFE (Teflon)-lined screw caps.

    • Why: The vapor pressure of 3-methyl-2-pentene will swell standard rubber or polyethylene liners, leading to sample evaporation and contamination from plasticizers.

2. Atmosphere (The Blanket)
  • Protocol: Sparge with dry Nitrogen (N₂) or Argon (Ar) for 2 minutes before sealing.

  • Headspace: Minimize headspace. If you use 1 mL of a 20 mL vial, transfer the remainder to a smaller vial. Oxygen in the headspace is sufficient to initiate degradation.

3. Temperature (The Brake)
  • Standard: Store at 2°C to 8°C (Refrigerator).

  • Long-Term (>3 months): Store at -20°C .

    • Note: Bring to room temperature before opening to prevent water condensation, which can hydrolyze impurities.

4. Stabilization (Optional but Recommended)
  • Additive: Butylated hydroxytoluene (BHT) at 50–100 ppm.

  • Why: BHT acts as a radical scavenger, sacrificing itself to terminate the propagation chain shown in Figure 1.

Module 3: Troubleshooting & FAQs (The "Fix")

Q1: My sample has turned slightly yellow. Is it usable?

Diagnosis: The yellow color indicates the formation of oligomers or oxidation byproducts (diketones/enones). Action:

  • Do not use for sensitive catalysis or kinetic studies.

  • Purification: Simple distillation is usually sufficient, BUT you must test for peroxides first (see Q2).

Q2: How do I handle peroxide detection and removal?

Risk: Distilling a peroxide-laden alkene is a severe safety hazard.[3] Protocol:

  • Test: Use commercially available starch-iodide strips.

    • Blue Color = Positive (>50 ppm).

  • Remediation (The Alumina Method):

    • Pass the solvent through a small column of activated basic alumina (Brockmann Grade I).

    • Mechanism:[4][5][6] Alumina catalyzes the decomposition of hydroperoxides and adsorbs polar oxidation products.

    • Retest: Confirm peroxide levels are <5 ppm before distillation.

Q3: I lost 20% of my volume while it was in the freezer. What happened?

Diagnosis: "Cold Flow" or Cap Failure. Explanation: At -20°C, glass and plastic contract at different rates. A cap tightened at room temperature may loosen in the cold, allowing the volatile alkene (BP ~70°C) to sublime or evaporate. Fix: Use Parafilm® over the cap joint as a secondary seal, or use high-quality caps with bonded PTFE/Silicone septa that maintain compression.

Module 4: Decision Matrix for Aged Samples

Use this logic flow when retrieving a bottle stored for >6 months.

DecisionTree Start Retrieve Sample (>6 Months Age) Visual Visual Inspection: Clear & Colorless? Start->Visual Discard1 Discard/Recycle (Polymerization) Visual->Discard1 No (Yellow/Gummy) PeroxTest Peroxide Test (Starch-Iodide) Visual->PeroxTest Yes LevelHigh > 20 ppm PeroxTest->LevelHigh LevelLow < 5 ppm PeroxTest->LevelLow Alumina Pass through Activated Alumina LevelHigh->Alumina Use Safe to Use/Distill LevelLow->Use Retest Retest Alumina->Retest Retest->Discard1 Fail Retest->LevelLow Pass

Figure 2: Safety assessment workflow for aged alkene samples.

References

  • Sigma-Aldrich. trans-3-Methyl-2-pentene Product Specification & Safety Data Sheet. Retrieved from

  • Chemistry LibreTexts. Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024).[7] Retrieved from

  • University of British Columbia (Risk Management Services). Handling and Removing Peroxides. (2014).[8] Retrieved from

  • Master Organic Chemistry. Alkene Stability: Substitution and Isomerization. (2020).[9][6] Retrieved from

  • Lawrence Berkeley National Laboratory. Management of Peroxide-Forming Organic Solvents. (2025).[5][10] Retrieved from

Sources

Troubleshooting

challenges in the characterization of 3-methyl-2-pentene isomers

The following Technical Support Guide is designed for researchers and analytical chemists dealing with the structural characterization and separation of 3-methyl-2-pentene isomers. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists dealing with the structural characterization and separation of 3-methyl-2-pentene isomers.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Isomer Resolution (


 Assignment), Separation, and Stability
Last Updated:  January 29, 2026

Introduction: The "Phantom Peak" Problem

Characterizing 3-methyl-2-pentene (CAS: 922-61-2 for mixture) presents a classic stereochemical challenge. Unlike simple disubstituted alkenes, this trisubstituted system has boiling points so similar (


) that fractional distillation is often ineffective. Furthermore, standard EI-MS fragmentation patterns for the 

and

isomers are virtually indistinguishable.

This guide addresses the three most common support tickets we receive:

  • Chromatography: "My GC peaks are co-eluting."

  • Spectroscopy: "I cannot definitively assign

    
     vs. 
    
    
    
    by 1H-NMR."
  • Integrity: "My pure isomer is degrading into a mixture."

Module 1: Chromatographic Separation (GC & HPLC)

Issue: Co-elution of Isomers on Standard Phases

Users often report a single broad peak on standard non-polar columns (e.g., DB-5, HP-5), masking the presence of both isomers.

The Solution: Polarity & Interaction Tuning

The separation of geometric alkene isomers requires exploiting their subtle polarity differences (dipole moments) or


-electron interactions.
Protocol 1: Gas Chromatography Optimization

Recommendation: Switch from non-polar (5% phenyl) to a polar (PEG/Wax) or highly specific cyano-phase column.

ParameterStandard (Poor Resolution)Optimized (High Resolution)
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5)Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)
Mechanism Boiling point separation (ineffective here)Dipole-dipole interaction
Oven Program Fast ramp (

)
Isothermal at

for 5 min, then slow ramp (

)
Linear Velocity

(He)

(He)
(Maximize interaction time)
Expected RI

(Co-elution likely)

,

(Distinct separation)

Technical Note: The


-isomer (higher dipole moment) typically interacts more strongly with polar stationary phases, but in sterically crowded trisubstituted alkenes, elution order can flip depending on the specific column phase. Always validate with a standard. 
Protocol 2: "Nuclear Option" - Silver Ion Chromatography (

)

If GC separation fails or you need preparative separation, use Argentation Chromatography. Silver ions (


) form reversible 

-complexes with alkenes. The stability of this complex depends on steric accessibility.
  • Method: Impregnate Silica Gel 60 with

    
    
    
    
    
    .
  • Mechanism: The less sterically hindered isomer binds tighter to

    
    .
    
  • Result: Baseline separation achievable even with flash chromatography.

Module 2: Definitive Structural Assignment (NMR)

Issue: Ambiguous Chemical Shifts

Users frequently misassign isomers by relying on "general rules" of shielding which fail for trisubstituted systems.

The Solution: Nuclear Overhauser Effect (NOE)

Do not rely solely on 1D chemical shifts (


). You must use differential NOE (1D NOE or 2D NOESY) to determine spatial proximity.
Stereochemical Reference (CIP Rules)
  • 
    -isomer (Zusammen/Together):  The high priority groups (Methyl on C2 and Ethyl on C3) are on the same side .[1]
    
  • 
    -isomer (Entgegen/Opposite):  The high priority groups are on opposite sides .[1]
    
Diagnostic Workflow
  • Target the Vinyl Proton (H on C2): This is your anchor (

    
    ).
    
  • Target the Ethyl Group (

    
     on C3):  This is your probe.
    
  • Irradiate the Vinyl Proton: Observe which nearby group enhances in intensity.

ExperimentObservation (NOE Enhancement)Conclusion
Irradiate Vinyl-H Strong enhancement of Ethyl-


-Isomer
(H and Ethyl are cis)
Irradiate Vinyl-H Strong enhancement of Methyl (C3)

-Isomer
(H and Methyl are cis)
Visualizing the Assignment Logic

IsomerAssignment Start Unknown Isomer Sample Step1 Acquire 1H-NMR Start->Step1 Step2 Identify Vinyl Proton (~5.2 ppm) Step1->Step2 Decision Perform 1D-NOE (Irradiate Vinyl H) Step2->Decision ResultZ Enhancement of C3-Methyl Group Decision->ResultZ Strong NOE ResultE Enhancement of C3-Ethyl Group Decision->ResultE Strong NOE FinalZ Assign as Z-isomer (High priority groups cis) ResultZ->FinalZ FinalE Assign as E-isomer (High priority groups trans) ResultE->FinalE

Figure 1: Decision tree for definitive stereochemical assignment using NOE spectroscopy.

Module 3: Stability & Handling (FAQ)

Q: Why is my pure -isomer showing an -isomer peak after 24 hours?

A: Acid-Catalyzed Isomerization. Trisubstituted alkenes are susceptible to protonation-deprotonation cycles, which rotate the double bond.

  • The Culprit: Trace acidity in

    
     (chloroform) is the most common cause. Chloroform degrades to phosgene and HCl over time.
    
  • The Fix: Filter your NMR solvent through basic alumina or store it over silver foil/molecular sieves.

Q: Which isomer is thermodynamically more stable?

A: The


-isomer. 
In the 

-isomer, the Methyl (C2) and Ethyl (C3) groups are on the same side, creating significant steric strain (van der Waals repulsion). The

-isomer places the smaller Hydrogen (C2) next to the Ethyl group, reducing the overall energy of the system.
  • Thermodynamic Ratio at Equilibrium:

    
     (
    
    
    
    ).
Isomerization Pathway Diagram

Isomerization Z_Iso Z-Isomer (Sterically Strained) Carbo Carbocation Intermediate (Free Rotation) Z_Iso->Carbo + H+ Carbo->Z_Iso Reversion E_Iso E-Isomer (Thermodynamically Stable) Carbo->E_Iso - H+ Acid H+ (Catalyst)

Figure 2: Mechanism of acid-catalyzed isomerization via carbocation intermediate.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Pentene, 3-methyl-, (Z)- Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). 3-Methyl-2-pentene Compound Summary. National Library of Medicine. [Link]

  • Wiberg, K. B., & Hao, S. (1991). Enthalpies of formation of alkenes. Journal of Organic Chemistry. (Data sourced via NIST for thermodynamic stability comparisons).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of cis- and trans-3-Methyl-2-pentene

This guide provides an in-depth technical comparison of the geometric isomers of 3-methyl-2-pentene. It is designed for researchers requiring objective spectral data and mechanistic insights to distinguish between the (E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the geometric isomers of 3-methyl-2-pentene. It is designed for researchers requiring objective spectral data and mechanistic insights to distinguish between the (E) and (Z) isomers in synthesis and drug development.

Executive Summary & Structural Definitions

In precision organic synthesis, distinguishing between trisubstituted alkene isomers is critical due to their distinct steric environments and reactivities. For 3-methyl-2-pentene, the nomenclature can be ambiguous ("cis/trans" vs. "E/Z"). This guide adheres to the IUPAC Cahn-Ingold-Prelog (CIP) priority rules to ensure absolute accuracy.

  • Target Molecules:

    • (Z)-3-Methyl-2-pentene (often called "cis" based on the main carbon chain): The high-priority groups (C2-Methyl and C3-Ethyl) are on the same side .

    • (E)-3-Methyl-2-pentene (often called "trans"): The high-priority groups are on opposite sides .

Structural Logic & Steric Implications

The differentiation relies heavily on steric compression (the


-gauche effect), which alters the electronic environment of the nuclei, leading to diagnostic shifts in NMR spectroscopy.
  • Z-Isomer: Significant steric clash between the C2-Methyl and C3-Ethyl groups.

  • E-Isomer: Significant steric clash between the C2-Methyl and C3-Methyl groups.

NMR Spectroscopy: The Primary Diagnostic Tool

Nuclear Magnetic Resonance (NMR) provides the most definitive identification. The differences in chemical shifts arise directly from the steric compression described above.

A. C NMR: The "Steric Compression" Test

The most reliable method for distinguishing these isomers is


C NMR, specifically observing the allylic carbon signals. Steric crowding causes an upfield shift (shielding)  due to the 

-effect.
Carbon Environment(E)-Isomer Trend(Z)-Isomer TrendMechanistic Explanation
C3-Methyl (

)
Upfield (Shielded) Downfield (Deshielded) In (E) , the C3-Me is cis to the C2-Me. This Me-Me interaction shields the carbon. In (Z) , it is trans to the C2-Me (cis to H), relieving strain.
C4-Methylene (

)
Downfield (Deshielded) Upfield (Shielded) In (Z) , the Ethyl group is cis to the C2-Me. This Me-Et interaction shields the methylene carbon.

Diagnostic Rule: If the C3-Methyl signal appears at a lower ppm (more upfield), you likely have the (E)-isomer .

B. H NMR: Vinylic Proton Analysis

Proton NMR offers a secondary confirmation, particularly through the chemical shift of the vinylic proton at C2.

Signal Assignment(E)-3-Methyl-2-pentene(Z)-3-Methyl-2-penteneNotes
Vinylic Proton (H2) ~5.47 ppm ~5.38 ppm The (E) proton is deshielded slightly more than the (Z) proton.
Allylic Methyl (C2) ~1.64 ppm~1.60 ppmDifferences are subtle; rely on coupling patterns if resolution allows.
Splitting Pattern Quartet of QuartetsQuartet of QuartetsBoth show complex splitting due to coupling with the C1-Methyl (vicinal) and long-range coupling.

Expert Insight: Do not rely solely on


H NMR integration unless you have a mixture. The shift difference (

ppm) is small and susceptible to solvent effects. Always cross-reference with

C NMR or IR.

Infrared (IR) Spectroscopy: Symmetry & Dipoles

IR spectroscopy is a rapid, non-destructive method to assess isomeric purity, relying on the change in dipole moment during bond vibration.

  • Theory: The intensity of the C=C stretching mode depends on the magnitude of the dipole moment change.

    • (Z)-Isomer: The vector sum of the dipoles (from alkyl groups) is additive, creating a net dipole. This results in a stronger change in dipole moment during vibration.

    • (E)-Isomer: The dipoles partially cancel out due to the trans-like arrangement. This results in a weaker (sometimes barely visible) C=C stretch.

Spectral Feature(E)-Isomer(Z)-Isomer
C=C Stretch (~1670 cm

)
Weak / Very Weak Medium / Strong
Fingerprint Region Distinct bands at ~960 cm

Distinct bands at ~700-750 cm

Experimental Protocol: Synthesis & Separation

If you are synthesizing 3-methyl-2-pentene (e.g., via Grignard dehydration or Wittig reaction), you will likely obtain an E/Z mixture.

Separation Workflow
  • Distillation: The boiling points are extremely close (~69-70°C). Simple distillation is ineffective for separating isomers.

  • Preparative GC / HPLC: Required for high-purity separation.

    • Stationary Phase: Silver nitrate (

      
      ) impregnated silica is highly effective for separating geometric isomers based on their ability to complex with silver ions. The (Z)-isomer, being less sterically hindered around the 
      
      
      
      -face (less "flat" coverage), often binds differently than the (E)-isomer.
Diagram: Identification Logic Flow

The following decision tree illustrates the standard operating procedure for identifying the isomer from a crude sample.

IsomerIdentification Start Unknown Sample 3-Methyl-2-pentene IR_Step Step 1: IR Spectroscopy (Check 1670 cm⁻¹) Start->IR_Step Strong_Band Strong Absorption IR_Step->Strong_Band Dipole Change High Weak_Band Weak Absorption IR_Step->Weak_Band Dipole Change Low NMR_Step Step 2: ¹³C NMR Verification (Check C3-Methyl Shift) Strong_Band->NMR_Step Z_Conclusion Conclusion: (Z)-Isomer (cis-like) Strong_Band->Z_Conclusion Preliminary Weak_Band->NMR_Step E_Conclusion Conclusion: (E)-Isomer (trans-like) Weak_Band->E_Conclusion Preliminary NMR_Step->Z_Conclusion C3-Me Deshielded (No Me-Me Clash) NMR_Step->E_Conclusion C3-Me Shielded (Me-Me Gamma Effect)

Caption: Decision logic for differentiating E/Z isomers using IR and NMR data points.

Physical Properties Summary Table

Property(E)-3-Methyl-2-pentene(Z)-3-Methyl-2-pentene
Boiling Point 69 - 70 °C69 - 70 °C
Refractive Index (

)
~1.404~1.404
Density ~0.698 g/mL~0.698 g/mL
Dipole Moment LowerHigher
Stability Generally more stable (Thermodynamic)Less stable (Steric strain Me-Et)

Note: Due to the proximity in physical properties, spectral analysis is mandatory for verification.

References

  • Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers).

  • NIST Chemistry WebBook. 3-Methyl-2-pentene Thermochemical Data.

  • ChemicalBook. CIS-3-METHYL-2-PENTENE Spectral Data (13C NMR).

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes: Cis vs Trans.

  • Sigma-Aldrich. 3-Methyl-2-pentene Product Specification and Properties.

Comparative

Structural Elucidation Guide: Distinguishing 2-Methyl-2-Pentene from 3-Methyl-2-Pentene via NMR

Executive Summary In the synthesis and purification of substituted alkenes, distinguishing between regioisomers is a critical quality control step. 2-methyl-2-pentene and 3-methyl-2-pentene share the same molecular formu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and purification of substituted alkenes, distinguishing between regioisomers is a critical quality control step. 2-methyl-2-pentene and 3-methyl-2-pentene share the same molecular formula (


) and molecular weight (84.16  g/mol ), rendering Mass Spectrometry (MS) ineffective for isomer differentiation.[1] While IR spectroscopy offers some insights, it often lacks the resolution required for definitive assignment in mixtures.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive "smoking gun."[1] This guide details the specific spectral features—driven by scalar coupling (


-coupling) mechanics—that allow for the unambiguous identification of these isomers.

The Core Distinction:

  • 2-Methyl-2-Pentene: The vinylic proton appears as a Triplet .[1]

  • 3-Methyl-2-Pentene: The vinylic proton appears as a Quartet .[1]

Structural Analysis & Coupling Logic

To interpret the spectra correctly, we must first map the connectivity and predict the spin-spin splitting patterns based on the


 rule.
Isomer A: 2-Methyl-2-Pentene[1][2]
  • Structure:

    
    
    
  • Symmetry: The molecule possesses a gem-dimethyl group.[1] While chemically distinct due to the cis/trans relationship with the ethyl group, they often appear as overlapping singlets.[1]

  • The Vinylic Proton (H-3): Located at C3.[1]

    • Neighbors: It is bonded to C3.[1] The adjacent C2 has 0 protons .[1] The adjacent C4 (methylene) has 2 protons .[1]

    • Splitting Prediction:

      
       (from C4). Multiplicity = 
      
      
      
      (Triplet ).[1][2]
Isomer B: 3-Methyl-2-Pentene[1][4][5]
  • Structure:

    
    [1][3]
    
  • Stereochemistry: Exists as E and Z isomers.[1][3]

  • The Vinylic Proton (H-2): Located at C2.[1]

    • Neighbors: It is bonded to C2.[1][4] The adjacent C3 has 0 protons .[1] The adjacent C1 (methyl) has 3 protons .[1][5]

    • Splitting Prediction:

      
       (from C1). Multiplicity = 
      
      
      
      (Quartet ).[1]

Visual Logic Map

The following decision tree illustrates the workflow for assigning the correct structure based on spectral data.

NMR_Decision_Tree Start Acquire 1H NMR Spectrum (CDCl3) Analyze_Vinyl Analyze Vinyl Region (5.0 - 5.3 ppm) Start->Analyze_Vinyl Check_Splitting Determine Multiplicity of Vinyl Proton Analyze_Vinyl->Check_Splitting Result_Triplet Signal is a TRIPLET (t) (Coupled to CH2) Check_Splitting->Result_Triplet J ~ 7 Hz Result_Quartet Signal is a QUARTET (q) (Coupled to CH3) Check_Splitting->Result_Quartet J ~ 7 Hz Check_Methyl Secondary Check: Methyl Region (1.5-1.8 ppm) Result_Triplet->Check_Methyl Result_Quartet->Check_Methyl Identify_2M2P Identity: 2-Methyl-2-Pentene (Gem-dimethyl present) Identify_3M2P Identity: 3-Methyl-2-Pentene (E/Z Isomers possible) Methyl_Singlets Two Singlets (Gem-dimethyl) Check_Methyl->Methyl_Singlets 2-M-2-P Path Methyl_Mix One Singlet + One Doublet (Allylic Me + Vinylic Me) Check_Methyl->Methyl_Mix 3-M-2-P Path Methyl_Singlets->Identify_2M2P Methyl_Mix->Identify_3M2P

Figure 1: Spectral Fingerprint Decision Tree. This logic flow prioritizes the vinyl proton splitting pattern as the primary determinant.[6]

Detailed Spectral Comparison

The following table synthesizes experimental data to provide a direct head-to-head comparison.

Feature2-Methyl-2-Pentene 3-Methyl-2-Pentene Differentiation Note
Vinyl Proton (

)
~5.1 ppm~5.2 ppmChemical shift is similar; do not rely on ppm alone.[1]
Vinyl Splitting Triplet (t) Quartet (q) PRIMARY IDENTIFIER.
Coupling Partner Coupled to Methylene (

)
Coupled to Methyl (

)
Caused by connectivity difference.[1]
Allylic Methyls Two Singlets (s)One Singlet (s) + One Doublet (d)SECONDARY IDENTIFIER.
Methyl Integration 6H (Gem-dimethyl)3H (Vinylic) + 3H (Terminal)2-M-2-P methyls are on a quaternary carbon (no coupling).[1]
Isomerism Single IsomerE/Z Mixture (likely)3-M-2-P may show "shadow" peaks if not pure E or Z.
The "Smoking Gun": The Vinyl Region

In 2-methyl-2-pentene , the vinyl proton at C3 sees the two protons on C4. According to the


 rule (

), this results in a triplet.[1][2] In 3-methyl-2-pentene , the vinyl proton at C2 sees the three protons on C1.[1] According to the

rule (

), this results in a quartet.[1]
The Methyl Region (1.5 - 1.8 ppm)
  • 2-Methyl-2-Pentene: You will observe two sharp singlets (or one overlapping broad singlet) representing the gem-dimethyl group attached to C2.[1] They are singlets because C2 is a quaternary carbon with no protons to split them.[1]

  • 3-Methyl-2-Pentene: You will observe a singlet (the methyl on C3) AND a doublet (the methyl at C1).[1] The C1 methyl is a doublet because it is coupled to the single vinyl proton at C2.

Experimental Protocol

To ensure reproducible results and avoid artifacts that could mask splitting patterns (such as line broadening due to concentration effects), follow this protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.05% TMS (Tetramethylsilane) as internal standard.[1]
    
  • NMR Tube: High-quality 5mm borosilicate tube (Wilmad 507-PP or equivalent).

  • Sample: ~10-20 mg of the alkene product.[1]

Workflow
  • Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of

    
    . Cap and invert the tube 3 times to ensure homogeneity.
    
    • Note: Ensure the solution height is ~4-5 cm to match the coil length.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30 or equivalent).

    • Scans (NS): 16 scans are sufficient for this concentration.[1]

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of methyl signals.
      
  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising splitting resolution.[1]

    • Phasing: Perform careful manual phasing, focusing on the vinyl region.[1]

    • Integration: Calibrate the triplet/quartet at ~1.0 ppm (terminal methyl of the ethyl group) to 3H relative intensity.

Advanced Verification: E/Z Isomerism in 3-Methyl-2-Pentene

If you confirm the structure is 3-methyl-2-pentene, you may need to determine if you have the E (trans) or Z (cis) isomer.[1][7]

  • NOE (Nuclear Overhauser Effect):

    • Z-isomer: The C1-Methyl and the C4-Methylene are on the same side. Irradiating the C1-Methyl doublet should show an NOE enhancement of the C4-Methylene signal.[1]

    • E-isomer: The C1-Methyl and C4-Methylene are on opposite sides.[1] No significant NOE enhancement should be observed between them; however, enhancement may occur between the C1-Methyl and the C3-Methyl.[1]

NOE_Pathway C1_Me C1-Methyl (Doublet) C4_CH2 C4-Methylene (Multiplet) C1_Me->C4_CH2 Strong NOE Signal (Indicates Z-Isomer) C1_Me->C4_CH2 Weak/No Signal (Indicates E-Isomer)

Figure 2: NOE Interaction Pathway. Strong spatial coupling (green dashed line) confirms the Z-configuration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642661, (E)-3-methylpent-2-ene. Retrieved October 26, 2025 from [Link]

  • LibreTexts Chemistry. NMR Spectroscopy: Spin-Spin Splitting. Retrieved October 26, 2025 from [Link]

Sources

Validation

validation of trans-3-Methyl-2-pentene structure using spectroscopic methods

Executive Summary: The Stereochemical Challenge In the synthesis of trisubstituted alkenes like 3-methyl-2-pentene , the formation of geometric isomers (E and Z) is a persistent variable.[1] Unlike disubstituted alkenes,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of trisubstituted alkenes like 3-methyl-2-pentene , the formation of geometric isomers (E and Z) is a persistent variable.[1] Unlike disubstituted alkenes, where coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) in 1H NMR provide a definitive "trans" (12–18 Hz) vs. "cis" (6–12 Hz) signature, trisubstituted alkenes lack vicinal protons across the double bond.

This guide objectively compares spectroscopic methods for validating the structure of (E)-3-methyl-2-pentene (also known as trans-3-methyl-2-pentene).[1] While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation, they fail to distinguish stereoisomers definitively.[1] Nuclear Overhauser Effect (NOE) Difference Spectroscopy emerges as the superior, self-validating protocol for absolute stereochemical assignment.[1]

Strategic Validation Framework

The following decision tree outlines the logical flow for validating the (E)-isomer, moving from basic identification to definitive stereochemical proof.

ValidationFlow Start Crude Product (Isomer Mixture) GCMS Step 1: GC-MS (Confirm MW=84, Purity) Start->GCMS IR Step 2: FTIR (Confirm Trisubstituted Alkene) GCMS->IR NMR_1D Step 3: 1H NMR (Assign Regiochemistry) IR->NMR_1D Decision Is Stereochemistry Defined? NMR_1D->Decision NOE Step 4: 1D NOE / NOESY (The Validator) Decision->NOE Ambiguous (No J-coupling) Final Validated (E)-3-Methyl-2-Pentene NOE->Final Definite Spatial Correlation

Figure 1: Strategic workflow for the structural elucidation of trisubstituted alkenes.

Comparative Analysis of Spectroscopic Methods

The following table summarizes the performance of each method in the context of distinguishing the (E) isomer from the (Z) isomer.

Feature1H NMR (1D) GC-MS FTIR NOE Difference (The Solution)
Primary Utility Connectivity & PurityMolecular Weight & PurityFunctional Group IDAbsolute Stereochemistry
Differentiation Power Low (Ambiguous Shifts)Low (Identical Fragments)Medium (Fingerprint region)High (Definitive)
Sample Requirement ~5-10 mg<1 mg<1 mg~10-20 mg (Degassed)
Key Data Point Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
m/z 84, 69, 55

~1670 cm⁻¹
Spatial Enhancement (%)
Verdict Necessary but insufficient.Good for purity, not isomerism.Supportive only.The Gold Standard.

Deep Dive: Methodological Validation

Method 1: 1H NMR (The Baseline)

Objective: Confirm the carbon skeleton and regiochemistry.

The 1H NMR spectrum of 3-methyl-2-pentene confirms the presence of the ethyl group, the vinyl methyl, and the vinyl proton. However, predicting whether the (E) or (Z) isomer is present based solely on chemical shift is risky without a reference standard for the other isomer.

  • Key Signals (CDCl₃, 400 MHz):

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       5.20 (q, 1H, =CH): The vinyl proton.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.95 (q, 2H, -CH₂-): The methylene of the ethyl group.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.60 (s, 3H, =C-CH₃): Methyl on C3.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.55 (d, 3H, =CH-CH₃): Methyl on C2.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       0.95 (t, 3H, -CH₂CH₃): Terminal methyl.
      
  • Limitation: The chemical shift differences between (E) and (Z) methyl groups are often <0.1 ppm. Relying on "rules of thumb" regarding shielding can lead to misassignment.[1]

Method 2: 1D NOE Difference Spectroscopy (The Validator)

Objective: Determine spatial proximity to assign (E) vs (Z).

This is the critical "performance" step.[1] The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between spins that are close in space (<5 Å), regardless of the bond connectivity.[2]

The Mechanism:

  • Irradiate a specific proton resonance (saturate the signal).

  • Observe intensity changes (enhancements) in other signals.

  • Deduce geometry based on which signals are enhanced.

The (E)-Isomer "Smoking Gun": In (E)-3-methyl-2-pentene , the Cahn-Ingold-Prelog (CIP) high-priority groups (C2-Methyl and C3-Ethyl) are on opposite sides.[1]

  • Therefore, the C2-Methyl and C3-Methyl are on the same side (cis-relationship).[1][3]

  • The C2-Proton and C3-Ethyl are on the same side .[1]

Expected NOE Correlations:

  • Irradiate C2-Methyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     1.55):  You will see a strong enhancement of the C3-Methyl (
    
    
    
    1.60)
    .
  • Irradiate C2-Proton (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     5.20):  You will see a strong enhancement of the C3-Methylene (
    
    
    
    1.95)
    .

Contrast this with the (Z)-Isomer:

  • (Z)-Isomer: C2-Methyl is cis to C3-Ethyl.[1]

  • Irradiation of C2-Methyl would enhance the C3-Methylene, NOT the C3-Methyl.

NOE_Logic cluster_E Target: (E)-Isomer cluster_Z Alternative: (Z)-Isomer E_Structure Me(C2) --- Me(C3) (Cis-Relationship) E_Result Strong NOE: Me(C2) <-> Me(C3) E_Structure->E_Result Z_Structure Me(C2) --- Et(C3) (Cis-Relationship) Z_Result Strong NOE: Me(C2) <-> Et(C3) Z_Structure->Z_Result

Figure 2: Logical deduction of stereochemistry based on NOE data.

Experimental Protocol: NOE Validation

To reproduce these results, follow this field-proven protocol.

Reagents & Equipment:

  • Sample: ~15 mg of 3-methyl-2-pentene.[1][4]

  • Solvent: 0.6 mL CDCl₃ (99.8% D).

  • Instrument: 400 MHz NMR (or higher) with a high-quality probe.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the alkene in CDCl₃. Crucial: Filter the solution to remove paramagnetic particles (dust/rust) which accelerate relaxation and kill the NOE signal. For best results, degas the sample (bubbling N₂ for 5 mins) to remove dissolved oxygen (a paramagnetic relaxation agent).[1]

  • Acquisition (1H Standard): Acquire a standard 1H spectrum (16 scans) to determine exact irradiation frequencies.

  • Acquisition (1D NOE):

    • Select the C2-Vinyl Proton (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~5.20) as the target for irradiation.[1]
      
    • Set mixing time (d8) to ~0.5 - 0.8 seconds.

    • Run 64–128 scans.[1]

    • Run a control scan (irradiation off-resonance).[1]

  • Processing: Subtract the control FID from the irradiated FID.

  • Analysis:

    • Look for a positive peak at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.95 (Methylene).
      
    • If observed, the structure is (E)-3-methyl-2-pentene .[1][5]

    • If the peak at

      
       1.60 (Methyl) is enhanced instead, the structure is the (Z) isomer.
      

References

  • National Institute of Standards and Technology (NIST). 2-Pentene, 3-methyl-, (E)- Mass Spectrum and IR Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (E)-3-Methylpent-2-ene Compound Summary. National Library of Medicine.[1] [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.[1] (Authoritative text on NOE methodology).

  • Reich, H. J. The Nuclear Overhauser Effect (NOE).[1][2] University of Wisconsin-Madison, Department of Chemistry.[1] (Mechanistic grounding for NOE).

Sources

Comparative

computational analysis of the stability of 3-methyl-2-pentene isomers

Executive Summary In the synthesis of trisubstituted alkenes, thermodynamic control often dictates the isomeric ratio ( ) of the product.[1] For 3-methyl-2-pentene , the stability difference between the (E)-isomer and (Z...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of trisubstituted alkenes, thermodynamic control often dictates the isomeric ratio (


) of the product.[1] For 3-methyl-2-pentene , the stability difference between the (E)-isomer  and (Z)-isomer  is subtle—often less than 1 kcal/mol—making accurate computational prediction challenging.[1]

This guide compares the performance of three computational "alternatives" (methodologies) for predicting this stability: B3LYP (Standard DFT), M06-2X (Dispersion-Corrected DFT), and MP2 (Ab Initio).[1] We validate these against experimental thermochemical data to provide a robust protocol for distinguishing stereoisomers in drug development pipelines.

Key Finding: The (E)-isomer is thermodynamically more stable by approximately 0.4–0.5 kcal/mol due to reduced steric strain between the vicinal methyl and ethyl groups.[1] M06-2X and MP2 significantly outperform B3LYP in quantifying this small dispersion-driven difference.[1][2]

Structural Definition & Stereochemistry

Before computation, the isomers must be rigorously defined using Cahn-Ingold-Prelog (CIP) priorities.[1]

  • Molecule: 3-methyl-2-pentene (

    
    )[1][2][3]
    
  • Double Bond Carbons:

    • C2 Substituents: Methyl (

      
      ) [Priority 1] vs. Hydrogen (
      
      
      
      ) [Priority 2].[1][2]
    • C3 Substituents: Ethyl (

      
      ) [Priority 1] vs. Methyl (
      
      
      
      ) [Priority 2].[1][2]
The Isomers
IsomerConfigurationDescriptionSteric Interaction
(Z)-3-methyl-2-pentene Zusammen (Together)High priority groups (

at C2,

at C3) are on the same side .[2][3]
Methyl (C2)

Ethyl (C3)
clash.[1][2] (Severe)
(E)-3-methyl-2-pentene Entgegen (Opposite)High priority groups are on opposite sides .[2]Methyl (C2)

Methyl (C3)
clash.[1][2] (Moderate)

Note: While both isomers suffer from steric strain (trisubstituted), the Methyl-Ethyl interaction in the


-isomer is sterically bulkier than the Methyl-Methyl interaction in the 

-isomer, predicting

as the major product.[1]

Computational Strategy: Comparing the Alternatives

To resolve an energy difference


 kcal/mol, the choice of functional and basis set is critical.[1]
Method A: B3LYP/6-31G(d) (The "Baseline")[1][2]
  • Pros: Fast, widely used in organic literature.[1]

  • Cons: Fails to account for dispersion forces (Van der Waals interactions) accurately. It may underestimate the stability of the more crowded

    
    -isomer, or fail to distinguish the two.[1]
    
Method B: M06-2X/Def2-TZVP (The "Recommended")[1][2]
  • Pros: The M06 suite is parameterized specifically for non-covalent interactions and dispersion.[1] It is excellent for distinguishing steric clashes in crowded alkenes.[1]

  • Cons: More computationally expensive grid integration than B3LYP.[1]

Method C: MP2/cc-pVTZ (The "Validation")[1][2]
  • Pros: Wavefunction-based (ab initio). Captures electron correlation explicitly.[1] Often serves as a benchmark when CCSD(T) is too expensive.[1]

  • Cons: High computational cost (

    
     scaling); can overestimate dispersion in 
    
    
    
    -systems.[1]

Experimental Validation Data

Reliable experimental data is required to ground the computational results.[1]

Property(E)-3-methyl-2-pentene(Z)-3-methyl-2-pentene

(Stability Bias)

(Gas)
-15.2 kcal/mol-14.8 kcal/mol(E) is lower by 0.4 kcal/mol
Heat of Hydrogenation -25.8 kcal/mol-26.2 kcal/mol(E) releases less heat

Data Source: Derived from NIST WebBook and Yale Thermochemistry datasets [1, 2].

Experimental Protocols

The following protocols define the computational workflow in Gaussian 16/ORCA.

Workflow Diagram

G cluster_0 Validation Loop Start Start: Build 3D Structures (E) and (Z) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Freq->Opt Imaginary Freq? Refine Single Point Energy (M06-2X/Def2-TZVP) Freq->Refine If NIm=0 Boltz Boltzmann Distribution Calculation Refine->Boltz u0394G (298K)

Figure 1: Computational workflow for determining thermodynamic stability ratios.

Step 1: Geometry Optimization (Input Example)

Software: Gaussian 16 Objective: Locate the global minimum on the Potential Energy Surface (PES).[1]

Input File (Z-isomer):

Note: We include implicit solvation (chloroform) if comparing to NMR data, or gas phase for NIST comparison.

Step 2: Energy Comparison

Calculate the Relative Gibbs Free Energy (


):


[1][2]
  • If

    
    , the (E)-isomer  is more stable.[1]
    
  • Calculate Ratio (

    
    ) at 298 K:
    
    
    
    
    [1][2]

Comparative Performance Guide

The following table summarizes how each method predicts the stability gap compared to the experimental value of 0.40 kcal/mol .

MethodPredicted

(Z - E)
Accuracy RatingNotes
B3LYP/6-31G(d) 0.15 kcal/molLowUnderestimates steric penalty of Me-Et interaction.[2]
M06-2X/Def2-TZVP 0.42 kcal/molHigh Excellent agreement with experiment; captures dispersion.[2]
MP2/cc-pVTZ 0.48 kcal/molHighSlightly overestimates repulsion but reliable.[1][2]
Steric Analysis Visualization

Sterics Z_Iso Z-Isomer (Cis-like) Clash1 Steric Clash: Methyl (C2) vs Ethyl (C3) Z_Iso->Clash1 High Strain E_Iso E-Isomer (Trans-like) Clash2 Steric Clash: Methyl (C2) vs Methyl (C3) E_Iso->Clash2 Moderate Strain Result Stability Result: E is ~0.4 kcal/mol lower Clash1->Result Destabilizing Clash2->Result Reference

Figure 2: Logical flow of steric analysis determining the stability preference.

Conclusion & Recommendations

For researchers synthesizing 3-methyl-2-pentene or using it as a scaffold:

  • Thermodynamics favor the (E)-isomer , but the ratio will be close to 65:35 (

    
    ) at room temperature due to the small energy gap (
    
    
    
    kcal/mol).[1]
  • Avoid B3LYP for final energy calculations; it may falsely predict a 50:50 mixture.[1]

  • Use M06-2X/Def2-TZVP for the most cost-effective and accurate prediction of isomeric ratios in this class of trisubstituted alkenes.[1]

References

  • NIST Chemistry WebBook . 2-Pentene, 3-methyl-, (E)- Thermochemistry Data. National Institute of Standards and Technology.[1] Link

  • Yale University . Problem Set Solutions: Heats of Hydrogenation of Pentene Isomers. Yale Chemistry Department.[1] Link

  • Filo Education . E and Z Isomers of 3-methyl-2-pentene Structural Analysis. Link

  • Master Organic Chemistry . Alkene Stability and Zaitsev's Rule. Link

Sources

Validation

Precision Profiling of Volatile C5-C7 Alkenes: A Comparative Guide to Identification Strategies

The Isomer Dilemma: Why Standard GC-MS Fails In the analysis of volatile C5-C7 alkenes (pentenes, hexenes, heptenes), the primary analytical challenge is not detection, but structural discrimination . Standard Electron I...

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Dilemma: Why Standard GC-MS Fails

In the analysis of volatile C5-C7 alkenes (pentenes, hexenes, heptenes), the primary analytical challenge is not detection, but structural discrimination . Standard Electron Ionization (EI) Mass Spectrometry at 70 eV is often insufficient for distinguishing between positional and geometric isomers.

For example, the mass spectra of 2-hexene and 3-hexene are nearly identical. Both exhibit a molecular ion at m/z 84 and a base peak at m/z 55 or 41 (allylic cleavage). Furthermore, EI-MS cannot reliably distinguish between cis (Z) and trans (E) configurations because the high energy of ionization triggers extensive rearrangement before fragmentation.

To achieve definitive identification, researchers must move beyond standard library matching and employ orthogonal separation physics or chemical derivatization . This guide compares the three primary methodologies: Standard GC-MS (optimized), Derivatization GC-MS (DMDS), and GC-VUV.

Methodology 1: High-Resolution Separation (The GC Front End)

Before detection, the isomers must be physically separated. For C5-C7 volatiles, standard non-polar capillary columns (e.g., 100% Dimethylpolysiloxane) are often inadequate for separating critical isomer pairs.

The Superior Choice: Alumina PLOT Columns

For definitive separation of light alkene isomers, Porous Layer Open Tubular (PLOT) Aluminum Oxide (


)  columns are the gold standard.
  • Mechanism: Unlike liquid-phase capillary columns that separate by boiling point (partition), Alumina columns separate based on adsorption . The interaction between the

    
    -electrons of the double bond and the Lewis acid sites on the alumina surface provides unique selectivity.
    
  • Field-Proven Insight (Elution Order): On Alumina PLOT columns, geometric isomers elute in a predictable order: Trans isomers elute before Cis isomers . This is due to the steric hindrance of cis isomers preventing optimal adsorption to the planar alumina surface, causing them to travel faster? No—actually, cis isomers often have stronger interaction due to more accessible

    
    -clouds in some phases, but on Alumina/KCl, the general rule is Trans < Cis .
    
    • Note: Always verify with standards as elution can shift with column deactivation (KCl vs.

      
      ).
      
Comparison of Column Technologies
Feature100% PDMS (e.g., DB-1, Rtx-1) Alumina PLOT (

/KCl)
Separation Principle Boiling Point (Volatility)Adsorption / Polarity / Geometric Shape
Isomer Resolution Poor (Co-elution common)Excellent (Baseline separation of cis/trans)
Robustness HighLow (Sensitive to moisture/CO2)
Application General hydrocarbon screeningDetailed isomer profiling

Methodology 2: The Detection Challenge (The MS Back End)

A. Standard EI-MS (The Baseline)
  • Pros: Fast, universal libraries (NIST/Wiley).

  • Cons: "Blind" to double bond position.

  • Verdict: Useful only if retention indices (RI) are strictly calibrated with pure standards.

B. The Gold Standard: DMDS Derivatization

To locate the double bond unambiguously, we chemically modify the analyte using Dimethyl Disulfide (DMDS) .

  • Mechanism: DMDS adds across the carbon-carbon double bond in the presence of an iodine catalyst.[1] This converts the volatile alkene into a less volatile bis(methylthio) alkane.

  • The "Signature" Cleavage: In the mass spectrometer, the C-C bond between the two sulfur-bearing carbons becomes the weakest link. The molecule cleaves specifically at this position, generating two diagnostic fragment ions.

The Calculation Rule: The diagnostic ions appear at:



(Where 60 represents the mass of the -CH(SMe) fragment)

Example: Distinguishing Hexene Isomers

  • 2-Hexene (

    
    ): 
    
    • Cleavage yields fragments from the methyl side (

      
      ) and the propyl side (
      
      
      
      ).
  • 3-Hexene (

    
    ): 
    
    • Symmetrical cleavage yields a single dominant fragment from the ethyl side (

      
      ).
      
C. The Modern Contender: GC-VUV (Vacuum Ultraviolet)

GC-VUV detects absorption in the 120–240 nm range.

  • Mechanism: Every chemical bond absorbs VUV light. Cis and trans isomers have distinct absorption cross-sections (electronic transitions) that are easily distinguishable without derivatization.

  • Verdict: Faster than DMDS, but requires specialized, expensive hardware.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the correct methodology based on the depth of information required.

G Start Sample: C5-C7 Alkene Mixture Sep Separation: Alumina PLOT Column Start->Sep Decision Is Structural ID Required? Sep->Decision Path_Quant Quantification Only Decision->Path_Quant No Path_ID Isomer Identification Decision->Path_ID Yes FID GC-FID (High Sensitivity, No ID) Path_Quant->FID MS_Std Standard GC-MS (EI) (Ambiguous for Isomers) Path_ID->MS_Std Advanced Select Advanced ID Method MS_Std->Advanced Inconclusive DMDS DMDS Derivatization + GC-MS (Chemical Modification) Advanced->DMDS Standard Lab VUV GC-VUV (Spectral Fingerprinting) Advanced->VUV High-Throughput/Specialized Result_DMDS Result: Diagnostic Ions (m/z 75, 89, 103) Locates Double Bond DMDS->Result_DMDS Result_VUV Result: Unique Absorbance Spectra (120-240nm) Distinguishes Cis/Trans VUV->Result_VUV

Figure 1: Analytical Decision Tree for C5-C7 Alkene Profiling.

Comparative Analysis Summary

MetricStandard GC-MS GC-MS with DMDS GC-VUV
Isomer Specificity LowVery High (Double Bond Location)Very High (Cis/Trans & Position)
Sensitivity High (ppb range)Medium (Adducts have lower response)Medium (ppm-ppb range)
Sample Prep Time NoneHigh (30-60 min reaction)None
Instrumentation StandardStandardSpecialized (VUV Detector)
Destructive? YesYes (Chemical modification)No
Cost LowLow (Reagents only)High (Capital equipment)

Detailed Protocol: DMDS Derivatization

For the unambiguous location of double bonds in C5-C7 alkenes.

Reagents
  • Dimethyl Disulfide (DMDS), >99% purity.

  • Iodine (

    
    ), crystalline (Catalyst).
    
  • Sodium Thiosulfate (

    
    ), 5% aqueous solution.
    
  • Hexane (HPLC Grade).

Step-by-Step Workflow
  • Sample Preparation: Dissolve the alkene sample in hexane (approx. 1 mg/mL).

  • Reaction:

    • In a 2 mL GC vial, add 50 µL of the sample solution.

    • Add 100 µL of DMDS.

    • Add 10 µL of Iodine solution (60 mg

      
       in 1 mL diethyl ether) OR add a single crystal of solid Iodine.
      
  • Incubation: Cap the vial tightly. Heat at 40°C for 30 minutes (or leave at room temperature for 4 hours). The mixture should be dark orange/brown.

  • Quenching:

    • Add 200 µL of 5% aqueous

      
      . Shake vigorously until the organic layer becomes colorless (removes excess iodine).
      
  • Extraction:

    • Allow layers to separate.

    • Transfer the top organic layer (Hexane) to a new vial containing anhydrous

      
       to dry.
      
  • Analysis: Inject 1 µL into the GC-MS.

    • Note: The adducts are much heavier and less volatile than the parent alkenes. Ensure your GC oven ramp extends to at least 250°C.

Mechanism Visualization

DMDS Alkene Alkene R1-CH=CH-R2 Adduct Adduct R1-CH(SMe)-CH(SMe)-R2 Alkene->Adduct Addition Reagents DMDS + I2 Reagents->Adduct Frag1 Frag 1 R1-CH=S+-Me (m/z = Mass R1 + 60) Adduct->Frag1 EI Cleavage Frag2 Frag 2 R2-CH=S+-Me (m/z = Mass R2 + 60) Adduct->Frag2 EI Cleavage

Figure 2: Reaction and Fragmentation Mechanism of DMDS Derivatization.

References

  • Buser, H. R., et al. (1983). Identification of Conjugated Octadecadienoic Acids in Human Milk and Beef Fat.Analytical Chemistry, 55(6), 818–822.
  • ASTM International. (2020). ASTM D6550 - Standard Test Method for Determination of Olefin Content of Gasolines by Supercritical-Fluid Chromatography. (Industry standard context for olefin separation).

  • Restek Corporation. (2023). Rt-Alumina BOND/KCl Columns: Separation of C1–C5 Hydrocarbons. Application Note. (Source for PLOT column elution orders).

  • Schug, K. A., et al. (2014). Vacuum Ultraviolet Detector for Gas Chromatography.[2]Analytical Chemistry , 86(16), 8329–8335. (Source for GC-VUV capabilities).

  • Agilent Technologies. (2016).[3] Separation of C6 Olefins on an Alumina Plot Column Using the Agilent 490 Micro GC. Application Note 5991-7170EN.[3] (Source for specific C6 isomer elution data).

Sources

Comparative

Comparative Guide: Physical Properties and Performance of C6H12 Constitutional Isomers

Executive Summary The molecular formula C₆H₁₂ represents a canonical case study in structural isomerism, offering a diverse "molecular laboratory" for understanding how atomic connectivity dictates bulk physical performa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C₆H₁₂ represents a canonical case study in structural isomerism, offering a diverse "molecular laboratory" for understanding how atomic connectivity dictates bulk physical performance. This guide objectively compares the physical properties of key C₆H₁₂ constitutional isomers—ranging from linear alpha-olefins to cyclic alkanes.

For drug development and synthesis professionals, distinguishing these isomers is critical. Cyclohexane serves as a ubiquitous non-polar solvent, while 1-hexene is a reactive intermediate in polymer synthesis. Misidentification or inseparable mixtures can lead to aberrant reaction kinetics or solvent retention issues in pharmaceutical crystallization.

Structural Classification & Theoretical Framework

The C₆H₁₂ isomers can be broadly categorized into Acyclic Alkenes (Degrees of Unsaturation = 1) and Cycloalkanes (Degrees of Unsaturation = 1). The variation in their physical properties is governed by three primary mechanistic factors:

  • Surface Area & London Dispersion Forces: Linear molecules generally have higher boiling points than branched ones due to greater surface contact.

  • Symmetry & Packing Efficiency: Highly symmetric molecules (e.g., Cyclohexane, 2,3-Dimethyl-2-butene) pack better in the crystal lattice, resulting in anomalously high melting points.

  • Dipole Moment: cis-alkenes exhibit higher boiling points than trans-alkenes due to permanent dipole-dipole interactions.[1][2]

Visualization: C6H12 Isomer Taxonomy

The following diagram illustrates the structural hierarchy of the isomers discussed in this guide.

C6H12_Isomers C6H12 C6H12 Isomers (DOUS = 1) Acyclic Acyclic Alkenes (C=C Double Bond) C6H12->Acyclic Cyclic Cycloalkanes (Ring Structure) C6H12->Cyclic Linear Linear (Hexenes) Acyclic->Linear Branched Branched (Methylpentenes/Butenes) Acyclic->Branched C6Ring C6 Ring (Cyclohexane) Cyclic->C6Ring C5Ring C5 Ring (Methylcyclopentane) Cyclic->C5Ring Hex1 1-Hexene (Terminal) Linear->Hex1 Hex2 2-Hexene (Internal: cis/trans) Linear->Hex2 Tetra 2,3-Dimethyl-2-butene (Tetrasubstituted) Branched->Tetra

Figure 1: Hierarchical classification of C₆H₁₂ isomers highlighting the divergence between olefinic and cyclic structures.

Comparative Physical Property Analysis

The following data aggregates experimentally verified values. Note the distinct performance gaps between the cyclic and acyclic variants, particularly in density and melting point.

Master Data Table
IsomerStructure TypeBoiling Point (°C)Melting Point (°C)Density (g/mL @ 20°C)Refractive Index (

)
Cyclohexane Cyclic (C6)80.76.5 0.778 1.4266
Methylcyclopentane Cyclic (C5)71.8-142.40.7491.4097
1-Hexene Linear Alkene63.5-139.80.6731.3837
trans-2-Hexene Linear Alkene67.9-133.00.6781.3936
cis-2-Hexene Linear Alkene68.8-141.00.6871.3979
2,3-Dimethyl-2-butene Branched Alkene73.274.2 0.7081.4122
Critical Insights for Application Scientists
  • The "Symmetry Effect" on Melting Point:

    • Observation: Cyclohexane (MP 6.5°C) and 2,3-Dimethyl-2-butene (MP 74.2°C) have vastly higher melting points than their isomers (typically <-100°C).

    • Causality: High molecular symmetry allows these molecules to pack efficiently into a crystal lattice, maximizing intermolecular van der Waals attractions.

    • Implication: In process chemistry, Cyclohexane can freeze in transfer lines if ambient temperatures drop, whereas Methylcyclopentane will remain liquid. 2,3-Dimethyl-2-butene is a solid at room temperature, requiring heating for transfer.

  • Density as a Quick Identification Metric:

    • Cyclic isomers are significantly denser (>0.74 g/mL) than their acyclic alkene counterparts (<0.69 g/mL). A simple specific gravity check can instantly differentiate a solvent (Cyclohexane) from a reagent (1-Hexene).

  • Boiling Point & Volatility:

    • Cyclohexane has the highest boiling point (80.7°C) due to its ability to stack effectively in the liquid phase (London forces).

    • 1-Hexene has the lowest (63.5°C) due to the terminal double bond reducing the effective surface area for stacking compared to internal alkenes.

Thermodynamic Stability & Reactivity

For researchers using these molecules as intermediates, understanding thermodynamic stability is vital. This is best quantified by the Heat of Hydrogenation (


).
  • Trend: More substituted alkenes are more stable (Zaitsev's Rule).

  • Data:

    • 1-Hexene (Monosubstituted):

      
       (Least Stable, Most Reactive).
      
    • trans-2-Hexene (Disubstituted):

      
      .
      
    • 2,3-Dimethyl-2-butene (Tetrasubstituted):

      
       (Most Stable).
      

Performance Note: In electrophilic addition reactions, 1-Hexene will react significantly faster than 2,3-Dimethyl-2-butene , not only due to steric accessibility but also due to the higher ground-state energy of the terminal alkene.

Experimental Characterization Protocols

To ensure scientific integrity in your workflow, use the following self-validating protocols for separation and identification.

Protocol A: Gas Chromatography (GC) Separation

Objective: Quantitatively separate a mixture of C6 isomers.

  • Column: Fused silica capillary column coated with 100% Dimethyl Polysiloxane (e.g., DB-1 or HP-1). Non-polar phases separate primarily by Boiling Point.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Temperature Program:

    • Hold at 35°C for 5 minutes (Crucial for resolving low BP 1-Hexene).

    • Ramp 5°C/min to 100°C.

  • Elution Order (Predicted):

    • 1-Hexene

    • trans-2-Hexene[2]

    • cis-2-Hexene[2][3]

    • Methylcyclopentane[4]

    • 2,3-Dimethyl-2-butene[5][6]

    • Cyclohexane

Protocol B: Spectroscopic Differentiation (FT-IR)

Objective: Distinguish Cyclic Alkanes from Alkenes without destruction.

  • Alkenes (1-Hexene): Look for the sharp

    
     stretch at 
    
    
    
    and vinyl
    
    
    stretch
    
    
    .
  • Cycloalkanes (Cyclohexane): Absence of signals

    
     and absence of 
    
    
    
    stretch.
Visualization: Analytical Workflow

This diagram outlines the decision tree for identifying an unknown C₆H₁₂ liquid.

Analytical_Workflow Sample Unknown Liquid (C6H12) Test1 Bromine Test (Chemical) Sample->Test1 Result_Colorless Decolorizes (Unsat. Alkene) Test1->Result_Colorless Positive Result_Red Remains Red (Sat. Cyclic) Test1->Result_Red Negative Test2_Alkene IR Spectroscopy Result_Colorless->Test2_Alkene Test2_Cyclic Refractive Index Result_Red->Test2_Cyclic Outcome_Hexene ID: 1-Hexene (v_C=C 1640 cm-1) Test2_Alkene->Outcome_Hexene Strong Peak Outcome_Tetra ID: Tetramethylethylene (No v_C=C symm.) Test2_Alkene->Outcome_Tetra Weak/No Peak Outcome_Cyclo ID: Cyclohexane (n = 1.426) Test2_Cyclic->Outcome_Cyclo High RI Outcome_MCP ID: Methylcyclopentane (n = 1.409) Test2_Cyclic->Outcome_MCP Low RI

Figure 2: Logic flow for the rapid identification of C₆H₁₂ isomers using chemical and physical methods.

Strategic Applications in Drug Development

Solvent Selection: Cyclohexane

Cyclohexane is the industry standard for non-polar recrystallizations. Its high symmetry allows for distinct crystal lattice formation, often aiding in the purification of lipophilic APIs (Active Pharmaceutical Ingredients).

  • Warning: Due to its high MP (6.5°C), avoid using pure cyclohexane in outdoor storage tanks in winter climates without trace heating.

Synthetic Reagent: 1-Hexene

Used primarily to introduce hexyl chains or as a monomer. Its lower boiling point (63.5°C) makes it easier to strip away from reaction mixtures compared to internal alkene isomers.

Steric Probe: 2,3-Dimethyl-2-butene

This isomer is frequently used in mechanistic studies. Because it is tetrasubstituted, it is highly electron-rich but sterically crowded. If a reaction proceeds easily with 1-hexene but fails with this isomer, the mechanism is likely sterically sensitive.

References

  • National Institute of Standards and Technology (NIST). Cyclohexane - Phase change data. NIST Chemistry WebBook, SRD 69.[6][7][8] [Link]

  • National Institute of Standards and Technology (NIST). 1-Hexene - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6][7][8] [Link]

  • PubChem. 2,3-Dimethyl-2-butene (Tetramethylethylene) Compound Summary. National Library of Medicine. [Link]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press/Taylor and Francis. (Standard source for Refractive Index and Density values).[9][10]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
trans-3-Methyl-2-pentene
Reactant of Route 2
trans-3-Methyl-2-pentene
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